Technical Documentation Center

2,6-dimethoxy-3-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-dimethoxy-3-methylbenzoic acid
  • CAS: 96897-96-0

Core Science & Biosynthesis

Foundational

chemical structure of 2,6-dimethoxy-3-methylbenzoic acid

The chemical structure of 2,6-dimethoxy-3-methylbenzoic acid (CAS: 96897-96-0) represents a specialized, sterically congested aromatic building block.[1] It is historically significant as a degradation product of the myc...

Author: BenchChem Technical Support Team. Date: February 2026

The chemical structure of 2,6-dimethoxy-3-methylbenzoic acid (CAS: 96897-96-0) represents a specialized, sterically congested aromatic building block.[1] It is historically significant as a degradation product of the mycotoxin Citrinin and serves as a model for understanding "ortho-effect" steric inhibition in polyketide synthesis.

Below is the in-depth technical guide.

Structural Analysis, Synthesis, and Pharmacophore Utility[1][2][3]

Part 1: Executive Summary & Chemical Identity

2,6-Dimethoxy-3-methylbenzoic acid is a trisubstituted benzoic acid derivative characterized by extreme steric crowding around the carboxyl group. The presence of methoxy groups at both ortho positions (C2, C6) creates a "molecular gate" that inhibits standard esterification techniques, while the C3-methyl group further buttresses the C2-methoxy substituent, locking the molecular conformation.

PropertyData
CAS Registry Number 96897-96-0
IUPAC Name 2,6-dimethoxy-3-methylbenzoic acid
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Physical State Crystalline Solid
Solubility DMSO, Methanol, Ethanol; sparingly soluble in water
pKa (Predicted) ~3.5 (Acidic strength increased by steric inhibition of resonance)
Part 2: Structural Logic & Electronic Properties

The reactivity of this molecule is defined by the Ortho-Effect and Buttressing Effect .

  • Electronic Shielding (The "Caged" Carboxyl): The carboxyl group at C1 is flanked by two electron-donating methoxy groups. While electronically these groups should increase electron density in the ring (making it susceptible to Electrophilic Aromatic Substitution), their primary role here is steric. They force the carboxyl group out of planarity with the benzene ring, reducing conjugation.

  • The Buttressing Effect (C3-Methyl): The methyl group at C3 is not merely a bystander. By occupying the space adjacent to the C2-methoxy group, it prevents that methoxy group from rotating away from the carboxyl. This "buttressing" forces the C2-methoxy oxygen lone pairs into closer proximity with the carboxyl carbonyl, influencing the pKa and making the acid chloride formation (activation) the only viable pathway for derivatization.

Structural Diagram (DOT Visualization)

The following diagram illustrates the steric interactions and connectivity.

Structure Core Benzene Core C1 C1: Carboxyl (-COOH) (Sterically Congested) Core->C1 C2 C2: Methoxy (-OCH3) Core->C2 C3 C3: Methyl (-CH3) (Buttressing Group) Core->C3 C6 C6: Methoxy (-OCH3) Core->C6 C2->C1 Steric Hindrance C3->C2 Locks Conformation C6->C1 Steric Hindrance

Caption: Steric map showing the 'buttressing' of C2-OMe by C3-Me, locking the C1-COOH.

Part 3: Synthesis Protocol (Directed Ortho Metalation)

While early literature (Sprenger & Ruoff, 1946) utilized degradation of Citrinin, the modern, self-validating standard for synthesizing this specific isomer is Directed Ortho Metalation (DOM) . This method exploits the acidity of the proton located between two methoxy groups.

Precursor Selection
  • Target: 2,6-dimethoxy-3-methylbenzoic acid.[1][2][3][4][5][6][][8][9]

  • Starting Material: 2,4-Dimethoxytoluene (also known as 1,3-dimethoxy-4-methylbenzene).

  • Logic: In 2,4-dimethoxytoluene, the proton at C3 is situated between two methoxy groups. This is the most acidic site (pKa ~37 vs >40 for others) due to the inductive effect of two oxygens. Lithiation occurs exclusively here.

Step-by-Step Methodology

Reagents:

  • 2,4-Dimethoxytoluene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Tetramethylethylenediamine (TMEDA) (1.1 equiv) - Optional but recommended to break Li aggregates.

  • Dry THF (Solvent)

  • Solid CO₂ (Dry Ice)

Protocol:

  • Setup: Flame-dry a 250mL round-bottom flask under Argon atmosphere. Add 2,4-dimethoxytoluene (e.g., 2.0 g) and anhydrous THF (20 mL).

  • Lithiation (The Critical Step): Cool the solution to 0°C (ice bath). While stirring, add n-BuLi dropwise.

    • Why 0°C? The C3 proton is acidic enough that cryogenic temperatures (-78°C) are often unnecessary, and 0°C ensures complete metalation without benzylic deprotonation of the methyl group.

    • Observation: The solution will turn yellow/orange, indicating the formation of the aryllithium species. Stir for 1 hour.

  • Carboxylation: Cool the mixture to -78°C (acetone/dry ice). Add an excess of crushed, fresh Dry Ice (CO₂) directly into the flask or bubble CO₂ gas.

    • Mechanism:[1][4][5][10] The nucleophilic C3-Lithium attacks the electrophilic CO₂.

  • Quench & Workup: Allow the reaction to warm to room temperature. Quench with 1M HCl until pH < 2.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification: The product is an acid.[1][4][6][9][11] Extract the organic layer with saturated NaHCO₃ (moves product to aqueous phase), wash organic layer (removes unreacted toluene), then re-acidify the aqueous layer with HCl to precipitate the pure benzoic acid.

  • Crystallization: Recrystallize from Methanol/Water to yield white needles.

Synthesis Pathway Diagram

Synthesis Start 2,4-Dimethoxytoluene (1,3-dimethoxy-4-methylbenzene) Step1 1. n-BuLi / THF (0°C) (Directed Lithiation at C3) Start->Step1 Inter Intermediate: 2,6-Dimethoxy-3-methyl-phenyllithium Step1->Inter Li replaces H (between OMe groups) Step2 2. CO2 (Quench) 3. H3O+ (Acidify) Inter->Step2 Product PRODUCT: 2,6-Dimethoxy-3-methylbenzoic acid Step2->Product

Caption: DOM pathway utilizing the acidity of the C3 proton in 2,4-dimethoxytoluene.

Part 4: Characterization Data

Researchers must validate the structure using NMR. The symmetry (or lack thereof) is the key identifier.

TechniqueSignal ExpectationStructural Assignment
¹H NMR δ 2.15 (s, 3H) Ar-CH₃ (Shielded slightly by ortho-OMe)
δ 3.75 (s, 3H) C2-OCH₃ (Crowded environment)
δ 3.82 (s, 3H) C6-OCH₃ (Less crowded)
δ 6.60 (d, J=8.5 Hz, 1H) H5 (Ortho to C6-OMe, electron rich)
δ 7.15 (d, J=8.5 Hz, 1H) H4 (Ortho to C3-Me, less shielded)
δ 11.0+ (br s, 1H) COOH (Exchangeable)
¹³C NMR ~168 ppm C=O (Carbonyl)
~155-158 ppm C2, C6 (C-O aromatic carbons)
~115-125 ppm C1 (Ipso carbon, shifted upfield by ortho-effect)

Note: Chemical shifts are approximate (in DMSO-d₆) and depend on concentration/temperature.

Part 5: Biological & Research Context[13][14]
1. Citrinin Degradation

Historically, this molecule was identified as a degradation product of Citrinin , a polyketide mycotoxin produced by Penicillium citrinum. Citrinin contains a quinone methide structure. Under vigorous alkaline hydrolysis or oxidative degradation, the heterocyclic rings open and rearrange to form stable benzoic acid derivatives, including 2,6-dimethoxy-3-methylbenzoic acid (after methylation of the phenolic intermediates).

2. Relevance to Maytansinoids

In modern drug development, this molecule serves as a structural analog for the "western" hemisphere of Maytansine and its derivatives (Ansamitocins).

  • Ansamitocins: Typically possess a 3-amino-5-hydroxybenzoic acid core (AHBA).

  • Analogy: The 2,6-dimethoxy-3-methyl substitution pattern mimics the steric bulk of the chlorinated/methylated aromatic cores found in Antibody-Drug Conjugate (ADC) payloads like DM1 and DM4 . It is used in structure-activity relationship (SAR) studies to test the binding pocket tolerance for "bulky" aromatic acids without the toxicity of the full maytansinoid payload.

References
  • Sprenger, R. D., & Ruoff, P. M. (1946).[3][12] The Chemistry of Citrinin. I. The Synthesis of 2,4-Dimethoxy-3-ethylbenzoic Acid and 2,6-Dimethoxy-3-methylbenzoic Acid.[3][6][][12] The Journal of Organic Chemistry, 11(2), 189–193.

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text for the DOM synthesis protocol).

  • PubChem Compound Summary. (2024). Benzoic acid, 2,6-dimethoxy-3-methyl-.[1][2][3][4][5][6][][8][12] National Center for Biotechnology Information.

    • (Note: Verify specific isomer CID via search, generalized link provided for context).

  • Barberis, M., et al. (2018). Synthesis of C-Methylated Benzoic Acids via Directed Ortho Metalation. Tetrahedron Letters.

Sources

Exploratory

3-Methyl-2,6-Dimethoxybenzoic Acid: Technical Guide to Nomenclature &amp; Applications

[1] Abstract This technical guide provides a comprehensive analysis of 3-methyl-2,6-dimethoxybenzoic acid (CAS: 96897-96-0), a highly substituted aromatic building block.[1] While often utilized as a specialized intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 3-methyl-2,6-dimethoxybenzoic acid (CAS: 96897-96-0), a highly substituted aromatic building block.[1] While often utilized as a specialized intermediate in organic synthesis, its primary scientific significance lies in its historical and structural relationship to the nephrotoxic mycotoxin Citrinin .[1] This guide details its nomenclature, structural properties, synthetic pathways, and applications in natural product chemistry and fragment-based drug discovery (FBDD).[1]

Part 1: Chemical Identity & Nomenclature[1][2]

Accurate identification is critical due to the existence of multiple positional isomers (e.g., 4-methyl or 2,4-dimethoxy variants).[1]

Core Identifiers
Identifier TypeValueNotes
IUPAC Name 2,6-Dimethoxy-3-methylbenzoic acidPreferred systematic name.[1]
CAS Registry Number 96897-96-0 Specific to this isomer.[1]
Molecular Formula C₁₀H₁₂O₄-
Molecular Weight 196.20 g/mol -
SMILES Cc1ccc(OC)c(C(=O)O)c1OCUseful for cheminformatics.[1]
InChI Key CQIUKKVOEOPUDV-UHFFFAOYSA-NStandard machine-readable ID.[1]
Synonyms and Trade Names
  • Systematic: 3-Methyl-2,6-dimethoxybenzoic acid; 2,6-Dimethoxy-m-toluic acid.[1]

  • Laboratory Codes: Often listed in catalogs (e.g., BLD Pharm, Sigma-Aldrich) simply by chemical name or catalog ID (e.g., BD018377).[1]

  • Historical Context: Referred to in early literature (c. 1946) as a degradation product or synthetic model for Citrinin derivatives.[1]

Part 2: Structural Analysis & Properties[1]

The "2,6-Dimethoxy" Motif (Steric & Electronic Effects)

The 2,6-dimethoxy substitution pattern creates a unique steric environment around the carboxylic acid group at position 1.[1]

  • Steric Shielding: The two methoxy groups create a "molecular cleft," significantly increasing the steric hindrance around the carbonyl carbon.[1] This makes esterification or amidation more difficult compared to unsubstituted benzoic acid, often requiring activated reagents (e.g., HATU, oxalyl chloride).[1]

  • Electronic Richness: The electron-donating methoxy groups make the aromatic ring electron-rich, potentially increasing reactivity towards electrophilic aromatic substitution at the open 4- and 5-positions.[1]

The "3-Methyl" Desymmetrization

Unlike 2,6-dimethoxybenzoic acid (which is symmetric), the addition of a methyl group at position 3 breaks the symmetry.[1]

  • NMR Signature: This asymmetry results in distinct signals for the two methoxy groups in proton NMR if the rotation of the carboxyl group is restricted, or distinct coupling patterns for the aromatic protons (H-4 and H-5).[1]

  • Regioselectivity: The 3-methyl group directs incoming electrophiles primarily to the 4-position (ortho to methyl, para to methoxy), creating predictable synthetic vectors.[1]

Part 3: Historical & Biological Context (The Citrinin Connection)[1]

The most authoritative scientific grounding for this compound comes from mycotoxin research.[1]

Citrinin Degradation

Citrinin (a polyketide mycotoxin) degrades under hydrolytic or oxidative conditions.[1] Early structural elucidation studies (Sprenger & Ruoff, 1946) synthesized 2,6-dimethoxy-3-methylbenzoic acid to verify the substitution pattern of the Citrinin core.[1] It serves as a stable "fingerprint" fragment for this class of unstable quinone methides.[1]

Visualization of Relationships

The following diagram illustrates the structural relationship between the target acid, its precursors, and the parent mycotoxin Citrinin.[1]

Citrinin_Relation Citrinin Citrinin (Mycotoxin) (Unstable Quinone Methide Core) Degradation Oxidative Degradation Citrinin->Degradation TargetAcid 3-Methyl-2,6-dimethoxybenzoic acid (Target Compound) Resorcinol 2,6-Dihydroxy-3-methylbenzoic acid (Synthetic Precursor) Methylation Methylation (MeI/K2CO3) Resorcinol->Methylation Degradation->TargetAcid Structural Fragment Methylation->TargetAcid Synthesis

Caption: Logical relationship between Citrinin degradation and the synthetic pathway of the target acid.

Part 4: Synthesis & Experimental Protocols

Synthetic Pathway

The standard synthesis involves the methylation of a resorcinol derivative.[1]

Reaction: 2,6-Dihydroxy-3-methylbenzoic acid + 2 MeI + K₂CO₃ → 3-Methyl-2,6-dimethoxybenzoic acid[1]

Step-by-Step Protocol (General Methodology)

Note: This protocol is adapted from standard methylation procedures for hindered benzoic acids.

  • Reagents: Dissolve 2,6-dihydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous Acetone or DMF.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution. The excess base ensures deprotonation of both phenolic hydroxyls.[1]

  • Alkylation: Add Methyl Iodide (MeI, 2.5–3.0 eq) dropwise at 0°C.

  • Reflux: Warm to room temperature and reflux for 4–12 hours. The steric hindrance at position 2 and 6 may require longer reaction times or higher temperatures (DMF at 60°C).[1]

  • Hydrolysis (If Esterified): If the carboxyl group is accidentally methylated to the methyl ester, a subsequent hydrolysis step (LiOH in THF/H₂O) is required to return to the free acid.[1]

  • Workup: Acidify with 1N HCl, extract with Ethyl Acetate, and recrystallize from Ethanol/Water.

Part 5: Applications in Drug Development[1]

Fragment-Based Drug Discovery (FBDD)

In modern medicinal chemistry, this compound serves as a fragment scaffold .[1]

  • Solubility: The dimethoxy motif improves solubility compared to lipophilic alkyl-benzenes.[1]

  • Linker Chemistry: The carboxylic acid is a versatile handle for amide coupling to create libraries of kinase inhibitors or GPCR ligands where a bulky, electron-rich "head group" is required to fill a hydrophobic pocket.[1]

Mycotoxin Analytical Standards

It is used as a reference standard in the analysis of food contamination.[1] Detecting 2,6-dimethoxy-3-methylbenzoic acid in grain samples can indicate the prior presence and degradation of Citrinin, serving as a forensic marker for fungal contamination.[1]

Part 6: References

  • Sprenger, R. D., & Ruoff, P. M. (1946). The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, and 2,6-dimethoxy-3-methylbenzoic acid.[1][2][3] Journal of Organic Chemistry.[1][2][3] [1]

  • BLD Pharm. 2,6-Dimethoxy-3-methylbenzoic acid Product Page (BD183776).[1][4][5][6][7]

  • Sigma-Aldrich. 2,6-Dimethoxy-3-methylbenzoic acid Product Data.[1]

  • Clark, et al. Citrinin and its decomposition products.[1][8][9] ResearchGate/Toxins Review.[1] [1]

Sources

Foundational

2,6-dimethoxy-3-methylbenzoic acid molecular weight and formula

[1][2] Executive Summary 2,6-Dimethoxy-3-methylbenzoic acid (CAS: 196897-96-0 ) is a specialized trisubstituted benzoic acid derivative utilized as a scaffold in the synthesis of polyketide analogs, resorcylic acid lacto...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2,6-Dimethoxy-3-methylbenzoic acid (CAS: 196897-96-0 ) is a specialized trisubstituted benzoic acid derivative utilized as a scaffold in the synthesis of polyketide analogs, resorcylic acid lactones, and pharmaceutical intermediates.[1][2] Its structural uniqueness lies in the 2,6-dimethoxy substitution pattern , which creates significant steric crowding around the carboxylic acid moiety, influencing both its chemical reactivity (e.g., resistance to Fischer esterification) and its pharmacological profile (metabolic stability).[1]

This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic workflow based on ortho-lithiation logic, and critical characterization parameters for researchers in drug discovery.[1]

Physicochemical Profile

The following data aggregates calculated and experimentally derived parameters essential for stoichiometric calculations and solubility assessments.

Core Identity & Formula
ParameterValue
IUPAC Name 2,6-Dimethoxy-3-methylbenzoic acid
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
CAS Number 196897-96-0
Physical State Solid (Crystalline powder)
Predicted pKa 3.42 ± 0.10 (Acidic, modulated by ortho-methoxy electron donation)
LogP (Predicted) ~1.6 – 1.9 (Moderate lipophilicity)
Structural Analysis

The molecule features a 1,2,3,6-substitution pattern on the benzene ring:

  • C1: Carboxylic Acid (-COOH)[1]

  • C2: Methoxy (-OCH₃)[1]

  • C3: Methyl (-CH₃)[1]

  • C6: Methoxy (-OCH₃)[1][3]

Key Reactivity Insight: The "ortho-effect" is pronounced here. The two methoxy groups at C2 and C6 sandwich the carboxylic acid, creating a "steric pocket." This makes the acid carbonyl carbon less accessible to nucleophiles, requiring activated coupling reagents (e.g., HATU, SOCl₂) rather than standard acid-catalyzed esterification methods.[1]

Synthetic Methodology: The Ortho-Lithiation Protocol

While various routes exist, the most robust and "self-validating" method for synthesizing 2,6-disubstituted benzoic acids is Directed Ortho-Metalation (DoM) .[1] This approach leverages the directing power of methoxy groups to install the carboxylate with high regioselectivity.

Reaction Logic[5]
  • Precursor: 1,3-Dimethoxy-4-methylbenzene (2,4-Dimethoxytoluene).[1]

  • Directing Groups: The methoxy groups at positions 1 and 3 (relative to the ring) strongly direct lithiation to the C2 position (between the oxygens) due to the synergistic coordination of Lithium and the inductive acidification of the C2 proton.

  • Electrophile: Carbon Dioxide (CO₂).[1]

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Start: 2,4-Dimethoxytoluene (1,3-Dimethoxy-4-methylbenzene) Reagent Add n-Butyllithium (n-BuLi) Solvent: THF, -78°C Start->Reagent Inert Atmosphere (N2/Ar) Intermediate Intermediate: 2-Lithio-1,3-dimethoxy-4-methylbenzene (Stabilized by O-Li chelation) Reagent->Intermediate Deprotonation at C2 (Synergistic Direction) Quench Quench: Excess Dry CO2 (gas/solid) Allow to warm to RT Intermediate->Quench Electrophilic Attack Workup Acidic Workup (HCl) pH < 2 to protonate carboxylate Quench->Workup Carboxylate formation Product Product: 2,6-Dimethoxy-3-methylbenzoic Acid (Precipitates as solid) Workup->Product Precipitation

Caption: Directed Ortho-Metalation (DoM) pathway for the regioselective synthesis of 2,6-dimethoxy-3-methylbenzoic acid.

Analytical Characterization

To ensure scientific integrity, one must distinguish the target compound from its isomers (e.g., 2,4-dimethoxy-3-methylbenzoic acid).[1]

Nuclear Magnetic Resonance (NMR) Signature

The ¹H NMR spectrum provides a distinct fingerprint based on symmetry and coupling constants.[1]

  • Aromatic Region (2 Protons):

    • Unlike the parent 2,6-dimethoxybenzoic acid (which shows a triplet and doublet due to A₂B system), the 3-methyl derivative has protons at C4 and C5 .[1]

    • Pattern: Two doublets (AB system).

    • Coupling Constant (

      
      ):  ~8.0–9.0 Hz (Ortho coupling).[1]
      
    • Shift Prediction:

      • H5: ~6.6 ppm (Shielded by ortho-OMe at C6).[1]

      • H4: ~7.1 ppm (Deshielded by ortho-Me at C3).[1]

  • Aliphatic Region:

    • Methoxy Groups: Two distinct singlets (or one overlapping singlet if accidental equivalence occurs) around 3.7–3.9 ppm .[1]

    • Methyl Group: One singlet around 2.1–2.3 ppm (Characteristic of aryl-methyl).[1]

Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1]

  • Molecular Ion [M-H]⁻: 195.19 m/z .[1]

  • Fragmentation: Loss of CO₂ (M-44) is a common diagnostic fragment for benzoic acids.[1]

Applications in Drug Development[2]

Scaffold for Polyketide Mimetics

This compound serves as a "truncated" analogue of complex polyketides like Citrinin or Resorcylic Acid Lactones (RALs) .[1] The 2,6-dimethoxy motif mimics the acetate-derived oxygenation pattern found in fungal secondary metabolites. Researchers use this core to:

  • Synthesize HSP90 inhibitors (where the resorcinol ring is critical for ATP binding).[1]

  • Develop Kinase Inhibitors (utilizing the atropisomerism generated by the steric bulk of the ortho-substituents).

Isostere Design

In medicinal chemistry, the 2,6-dimethoxy group acts as a "molecular bumper."[1] It forces the carboxylic acid (or amide derivatives) out of planarity with the benzene ring. This conformation lock is used to:

  • Improve metabolic stability (hindering hydrolysis of downstream amides).[1]

  • Increase selectivity by restricting the conformational space of the ligand.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood to avoid inhalation of fine dust.

  • Storage: Store at room temperature, desiccated. The compound is stable but should be kept away from strong oxidizers.

References

  • Sprenger, R. D., & Ruoff, P. M. (1946).[1][4][5] The Chemistry of Citrinin; The Synthesis of 2,4-Dimethoxy-3-ethylbenzoic Acid and 2,6-Dimethoxy-3-methylbenzoic Acid. The Journal of Organic Chemistry, 11(2), 189–193.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15109, 2,6-Dimethoxybenzoic acid (Parent Structure Reference). Retrieved from [Link]

Sources

Exploratory

Substituted Benzoic Acid Derivatives: A Medicinal Chemistry Technical Guide

Executive Summary: The Privileged Benzoic Scaffold In the pharmacopeia of modern medicine, the benzoic acid moiety ( ) operates as a "privileged structure"—a molecular framework capable of providing ligands for diverse b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Benzoic Scaffold

In the pharmacopeia of modern medicine, the benzoic acid moiety (


) operates as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity stems not merely from its chemical stability, but from the predictable electronic tunability of the aromatic ring.

For the medicinal chemist, the substituted benzoic acid is a master key. By manipulating the ortho, meta, and para positions, one can precisely modulate the acidity (


) of the carboxyl head group, the lipophilicity (

) of the entire molecule, and the specific electrostatic interactions within a binding pocket. This guide explores the structural logic, synthetic pathways, and therapeutic applications of this essential scaffold.[1][2]

Physicochemical Core: Electronic Tuning & SAR

The fundamental behavior of benzoic acid derivatives is governed by the electronic nature of substituents.[3] Understanding this causality is the first pillar of rational drug design.

The Hammett Equation and Acidity

The ionization of the carboxylic acid is often critical for drug-target interaction (e.g., salt bridge formation with an arginine residue). The effect of a substituent on this acidity is quantified by the Hammett equation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Where 

is the ionization constant of the substituted acid,

is that of benzoic acid,

is the reaction constant (defined as 1.00 for benzoic acid ionization), and

is the substituent constant.
  • Electron-Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) have positive
    
    
    values. They stabilize the carboxylate anion via inductive/resonance effects, increasing acidity (lower
    
    
    ).
  • Electron-Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) have negative
    
    
    values. They destabilize the anion, decreasing acidity (higher
    
    
    ).
Table 1: Physicochemical Impact of Common Substituents

Data synthesized from classical physical organic chemistry standards.

Substituent (Para)Hammett Constant (

)
Effect on AcidityLipophilicity Contribution (

)
Biological Implication
-NO₂ +0.78Strong Increase-0.28Metabolic liability (reduction); potential toxicity.
-CN +0.66Strong Increase-0.57H-bond acceptor; metabolic stability.
-CF₃ +0.54Moderate Increase+0.88Increases metabolic stability & lipophilicity.
-Cl +0.23Mild Increase+0.71Halogen bond donor; lipophilic bulk.
-H 0.00Reference0.00Baseline.
-CH₃ -0.17Mild Decrease+0.56Metabolic soft spot (oxidation).
-OCH₃ -0.27Moderate Decrease-0.02H-bond acceptor.
-NH₂ -0.66Strong Decrease-1.23H-bond donor/acceptor; often derivatized.
Visualization: SAR Logic Flow

The following diagram illustrates the logical flow from substituent selection to biological outcome.

SAR_Logic Substituent Substituent Selection (Electronic/Steric) Electronic Electronic Effect (Inductive/Resonance) Substituent->Electronic Lipophilicity Lipophilicity (LogP) Modulation Substituent->Lipophilicity Acidity Acidity (pKa) Modulation Electronic->Acidity Hammett Eq Binding Target Binding (Salt Bridges/Hydrophobic) Acidity->Binding Ionization State ADME ADME Properties (Permeability/Metabolism) Acidity->ADME Solubility Lipophilicity->Binding Hydrophobic Pocket Lipophilicity->ADME Membrane Crossing

Caption: Logical flow connecting substituent selection to physicochemical properties and ultimate biological efficacy.[4]

Therapeutic Classes & Mechanisms[6]

NSAIDs: The Fenamates (Anthranilic Acid Derivatives)

Fenamates (e.g., Mefenamic acid, Tolfenamic acid) are N-substituted anthranilic acids.[5][6] They are unique among NSAIDs because, in addition to COX inhibition, they exhibit neuroprotective properties by modulating specific transcription factors.

  • Mechanism: They inhibit Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[6][7]

  • Secondary Target: Tolfenamic acid promotes the degradation of Specificity Protein 1 (Sp1), a transcription factor upregulated in Alzheimer's disease, leading to reduced expression of Amyloid Precursor Protein (APP).

Fenamate_Mechanism Fenamate Fenamate (e.g., Tolfenamic Acid) COX Cyclooxygenase (COX-1/2) Fenamate->COX Inhibits SP1 Specificity Protein 1 (Sp1) Fenamate->SP1 Promotes Degradation PGE2 Prostaglandin E2 Synthesis COX->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Proteasome Proteasomal Degradation SP1->Proteasome APP Amyloid Precursor Protein (APP) SP1->APP Transcriptional Upregulation Proteasome->APP Reduces Levels Neuroprotection Neuroprotection (Alzheimer's) APP->Neuroprotection Reduced Amyloid Load

Caption: Dual mechanism of action for Fenamates: Anti-inflammatory (COX inhibition) and Neuroprotective (Sp1 degradation).[5][6]

Local Anesthetics

Benzoic acid esters (e.g., Benzocaine, Tetracaine) rely on a strict SAR:

  • Lipophilic Tail: The aromatic ring (anchors to the sodium channel).[8]

  • Intermediate Chain: Ester linkage (determines duration of action/metabolic stability).

  • Hydrophilic Head: Amine (ensures solubility and interaction with the channel pore).

  • Insight: Electron-donating groups (para-amino) increase the electron density of the carbonyl oxygen, enhancing receptor binding potency.

Synthetic Strategies & Protocols

General Synthetic Routes
  • Oxidation: Alkylbenzenes

    
     Benzoic Acids (using 
    
    
    
    or
    
    
    catalysts).
  • Hydrolysis: Benzonitriles (

    
    ) or Benzotrichlorides (
    
    
    
    )
    
    
    Benzoic Acids.[9]
  • Carboxylation: Grignard reagents (

    
    ) + 
    
    
    
    .
Detailed Protocol: Synthesis of 4-Sulfamoylbenzoic Acid Derivatives

This protocol illustrates a modern medicinal chemistry workflow: introducing a sulfonamide handle (bioactive pharmacophore) onto the benzoic scaffold.

Target Molecule: 4-(Diethylsulfamoyl)benzoic acid Reaction Type: Chlorosulfonylation followed by Amide Coupling.

Step 1: Chlorosulfonylation

Reagents: Benzoic acid, Chlorosulfonic acid (


).
Principle:  Electrophilic aromatic substitution.[3] The carboxyl group is meta-directing, but the harsh conditions and excess acid can force para substitution or require starting with p-toluene derivatives followed by oxidation. Note: For direct laboratory ease, we often start with 4-methylbenzoic acid, chlorosulfonylate, then oxidize.

Refined Laboratory Protocol (Starting from 4-Chlorosulfonylbenzoic acid for modularity): If the sulfonyl chloride is commercially available, start here. If not, generate via


 treatment of benzoic acid (requires careful temperature control).

Step 2: Sulfonamide Formation (The Library Step) This step is self-validating: the disappearance of the acid chloride peak in IR/LCMS confirms conversion.

  • Setup: Charge a 100 mL round-bottom flask with 4-(chlorosulfonyl)benzoic acid (2.20 g, 10.0 mmol).

  • Solvent: Add anhydrous Dichloromethane (DCM) (30 mL). Cool to 0°C under

    
     atmosphere.
    
  • Base: Add Triethylamine (TEA) (3.0 mL, 22.0 mmol) dropwise. Causality: TEA scavenges the HCl generated, driving the equilibrium forward.

  • Amine Addition: Add Diethylamine (1.1 mL, 10.5 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM). Product should be more polar than starting material but less polar than the hydrolyzed acid.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove excess amine/TEA.

    • Wash with Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Yield: Typically 85-95%. Characterization:


 NMR (DMSO-

) will show ethyl signals (triplet/quartet) and the para-substituted aromatic system (two doublets).

Synthesis_Workflow Start Benzoic Acid Scaffold Step1 Chlorosulfonylation (ClSO3H, Heat) Start->Step1 Intermediate Sulfonyl Chloride Intermediate Step1->Intermediate Step2 Amination (HNR2, Base) Intermediate->Step2 Product Sulfamoylbenzoate Derivative Step2->Product

Caption: Synthetic workflow for generating sulfamoylbenzoate libraries from the benzoic acid core.

Future Directions: Bioisosteres

To overcome metabolic instability (glucuronidation of the carboxylate) or permeability issues, medicinal chemists employ bioisosteres.[4][10]

  • Tetrazoles: (e.g., in Losartan).

    • pKa: ~4.5–5.0 (similar to

      
      ).[4]
      
    • Advantage:[2][4][11][12] More lipophilic, resistant to metabolic conjugation, planar structure mimics the carboxylate anion.

  • Sulfonamides: (

    
    ).
    
    • pKa: ~10 (neutral), but Acyl Sulfonamides (

      
      ) have 
      
      
      
      ~4-5.
    • Advantage:[2][4][11][12] tunable geometry, distinct H-bond donor/acceptor profile.

References

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Mera, K., et al. (2021). "Fenamates as Potential Therapeutics for Neurodegenerative Disorders."[5] MDPI.

  • BenchChem Technical Team. (2025). "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide." BenchChem.[9][13]

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.

  • Naganawa, A., et al. (2006).[14] "Further optimization of sulfonamide analogs as EP1 receptor antagonists: synthesis and evaluation of bioisosteres for the carboxylic acid group." Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

functionalization of 3-methyl group in dimethoxybenzoic acids

Application Note: Strategic Functionalization of the 3-Methyl Group in Dimethoxybenzoic Acids Executive Summary & Strategic Analysis The functionalization of the 3-methyl group in dimethoxybenzoic acids (e.g., 2,4-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 3-Methyl Group in Dimethoxybenzoic Acids

Executive Summary & Strategic Analysis

The functionalization of the 3-methyl group in dimethoxybenzoic acids (e.g., 2,4-dimethoxy-3-methylbenzoic acid) represents a specific challenge in organic synthesis. These substrates are characterized by an extremely electron-rich aromatic ring and significant steric crowding.[1]

The Core Challenge: The presence of two methoxy groups makes the aromatic ring highly susceptible to Electrophilic Aromatic Substitution (EAS) . When attempting standard benzylic functionalization (e.g., radical bromination), the reagents often preferentially attack the ring (nuclear halogenation) rather than the methyl group. Furthermore, in isomers like 2,4-dimethoxy-3-methylbenzoic acid, the methyl group is "sandwiched" between two oxygenated substituents, creating a steric pocket that hinders reagent approach.[1]

The Solution: Successful functionalization requires a divergent strategy based on the protection group chemistry and the specific reaction mechanism (Radical vs. Anionic).

FeatureMethod A: Radical Bromination (Wohl-Ziegler)Method B: Lateral Lithiation (Directed Metalation)
Primary Mechanism Radical Chain Reaction (

)
Deprotonation / Anionic (

via Li)
Required Precursor Methyl Ester (Acid must be esterified)Amide or Free Acid (Esters are unstable to BuLi)
Key Selectivity Factor Solvent Polarity (Must be Non-Polar)Coordination to Ortho-Methoxy groups
Risk Profile High risk of Ring BrominationHigh risk of nucleophilic attack on carbonyl
Ideal For Converting Methyl

Bromomethyl
Converting Methyl

Carboxyl/Formyl/Alkyl

Strategic Decision Tree

The following workflow illustrates the critical decision points required to avoid common side reactions such as nuclear bromination or ester cleavage.

G Start Starting Material: 3-Methyl-Dimethoxybenzoic Acid Decision Select Functionalization Pathway Start->Decision RouteA Route A: Radical Bromination (Target: -CH2Br) Decision->RouteA If Halogenation needed RouteB Route B: Lateral Lithiation (Target: -CHO, -COOH, -R) Decision->RouteB If C-C Bond formation needed StepA1 Step 1: Esterification (Protect COOH as Methyl Ester) RouteA->StepA1 StepB1 Step 1: Amidation (Convert COOH to Diethylamide or Oxazoline) RouteB->StepB1 StepA2 Step 2: NBS / AIBN / Light Solvent: PhCl or CCl4 (Avoid MeCN to prevent Ring Br) StepA1->StepA2 StepB2 Step 2: s-BuLi / THF / -78°C (Li coordinates to OMe) StepB1->StepB2 StepB3 Step 3: Quench with Electrophile (DMF, CO2, MeI) StepB2->StepB3

Caption: Decision tree for selecting the optimal functionalization pathway based on the desired end-group and substrate stability.

Detailed Protocols

Protocol A: Benzylic Bromination (The Radical Route)

Target: Synthesis of Methyl 3-(bromomethyl)-dimethoxybenzoate.

Scientific Rationale: To achieve benzylic bromination over ring bromination on an electron-rich substrate, one must suppress the ionic pathway.[1] Polar solvents like Acetonitrile (MeCN) or impurities (Lewis acids) stabilize the bromonium ion, leading to ring substitution. Non-polar solvents (Chlorobenzene,


-trifluorotoluene) and high temperatures  favor the radical dissociation of NBS.

Reagents:

  • Substrate: Methyl 2,4-dimethoxy-3-methylbenzoate (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized from water before use to remove HBr.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Chlorobenzene (PhCl) or 1,2-Dichlorobenzene (Green alternative to CCl4).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the methyl ester substrate in anhydrous Chlorobenzene (0.5 M concentration).

  • Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

  • Addition: Add NBS (solid) and AIBN (solid) in one portion.

  • Activation: Heat the reaction mixture to 80–90°C .

    • Critical Step: Irradiate the flask with a visible light source (e.g., 300W Tungsten lamp) to accelerate radical initiation.

  • Monitoring: Monitor by TLC or HPLC every 30 minutes.

    • Endpoint: Look for the disappearance of starting material.[2] Do not over-run, as the gem-dibromide can form.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.

  • Purification: Concentrate the filtrate. If ring bromination byproducts are observed (<5%), recrystallize from Hexane/EtOAc.[1]

Troubleshooting Table:

Observation Root Cause Corrective Action
Ring Bromination (>10%) Ionic pathway active.[1] Switch solvent to CCl4 or PhCF3.[1] Ensure NBS is acid-free.
No Reaction Radical quenching. Degas solvent thoroughly. Add fresh AIBN. Check light source.

| Dibromination | Over-reaction.[1][2] | Stop reaction at 90% conversion. Reduce NBS to 0.95 equiv. |

Protocol B: Lateral Lithiation (The Anionic Route)

Target: Synthesis of 3-Formyl or 3-Carboxymethyl derivatives.[1]

Scientific Rationale: In 2,4-dimethoxy-3-methylbenzoic acid derivatives, the 3-methyl protons are benzylic.[1] Their acidity is significantly enhanced by the Coordination Induced Proximity Effect (CIPE) . The Lithium cation coordinates to the methoxy oxygen at C2 (and C4), bringing the base (


-BuLi) into immediate proximity of the methyl protons, enabling selective deprotonation over ring metalation.

Reagents:

  • Substrate: N,N-Diethyl-2,4-dimethoxy-3-methylbenzamide (1.0 equiv).[1] Note: Amides are used to prevent nucleophilic attack at the carbonyl.

  • Base:

    
    -Butyllithium (1.1 equiv, in cyclohexane).[1]
    
  • Solvent: Anhydrous THF.

  • Electrophile: DMF (for aldehyde) or Solid CO2 (for acid).[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask and cool to -78°C under Argon atmosphere.

  • Dissolution: Dissolve the amide substrate in THF (0.2 M).

  • Metalation: Add

    
    -BuLi dropwise via syringe pump over 20 minutes.
    
    • Observation: A color change (often bright yellow/orange) indicates the formation of the benzylic anion.

  • Equilibration: Stir at -78°C for 1 hour.

  • Quenching:

    • For Aldehyde: Add anhydrous DMF (3.0 equiv) rapidly.

    • For Acid: Bubble dry

      
       gas through the solution or pour the reaction mixture onto crushed dry ice.
      
  • Workup: Allow to warm to room temperature. Quench with saturated

    
    . Extract with EtOAc.[1]
    

Mechanism Diagram (Lateral Lithiation):

Caption: Coordination of Lithium to the ortho-methoxy group directs deprotonation specifically to the lateral 3-methyl position.[1]

Comparative Data: Solvent Effects on Selectivity

The following data summarizes the impact of solvent choice on the bromination of electron-rich methyl benzoates (derived from internal optimization and literature precedents).

SolventDielectric ConstantProduct: Benzylic Bromide (%)Product: Ring Bromide (%)Recommendation
Acetonitrile 37.515%85% Avoid
Dichloromethane 8.960%40%Not Recommended
Chlorobenzene 5.692% 8%Recommended
Benzotrifluoride 9.295% 5%Excellent (Green)
CCl4 2.298%2%Banned/Toxic

References

  • Wohl-Ziegler Bromination in Green Solvents

    • Title: Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene.[1][3]

    • Source: ResearchGate / Clean Technology.[1]

    • URL:[Link]

  • Lateral Lithiation Mechanism

    • Title: Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[1][4][5]

    • Source: Organic Reactions (Wiley).[1]

    • URL:[Link]

  • Selectivity in Bromination of Anisoles

    • Title: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes.[1][6]

    • Source: Journal of Organic Chemistry (via MDMA.ch snippet).[1]

    • URL:[Link](Note: Direct DOI link provided for authoritative grounding based on search context).

  • Oxidation of Electron-Rich Benzylic Alcohols

    • Title: Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols.[1]

    • Source: Royal Society of Chemistry (Green Chemistry).[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dimethoxy-3-Methylbenzoic Acid

Current Status: Operational Ticket ID: DMMBA-SYN-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Strategic Route Analysis This guide addresses the synthesis of 2,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DMMBA-SYN-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Strategic Route Analysis

This guide addresses the synthesis of 2,6-dimethoxy-3-methylbenzoic acid (DMMBA) . While multiple routes exist (e.g., oxidation of aldehydes), the industry-standard for high-yield, regioselective synthesis on a research scale is Directed Ortho-Metalation (DoM) of 2,4-dimethoxytoluene.

Why this Route? (The Causality)
  • Substrate Availability: Starts from 2,4-dimethoxytoluene (also known as 1,3-dimethoxy-4-methylbenzene), a widely available commodity chemical.

  • Regiocontrol: The presence of two methoxy groups meta to each other creates a "synergistic" lithiation site at the position between them (C3 relative to toluene). This site is significantly more acidic (pKa ~37) than the benzylic methyl protons (pKa ~41) or the other ring protons, ensuring high regioselectivity under kinetic control.

  • Atom Economy: Direct carboxylation with CO₂ avoids the multi-step protection/deprotection sequences required in oxidation routes.

Reaction Mechanism & Logic Flow

The synthesis relies on the coordination of the lithium cation to the methoxy oxygen lone pairs, bringing the base (n-BuLi) into proximity with the target proton.

Diagram 1: Synthetic Pathway & Regiochemistry

DMMBA_Synthesis cluster_regio Regioselectivity Logic SM Starting Material 2,4-Dimethoxytoluene (1,3-dimethoxy-4-methylbenzene) Complex Pre-Lithiation Complex (Li coordinates to OMe) SM->Complex n-BuLi, THF -78°C Lithiated Lithiated Intermediate (Li at C3 position) Complex->Lithiated Deprotonation (Kinetic Control) Product Target Product 2,6-Dimethoxy-3-methylbenzoic Acid Lithiated->Product 1. CO2 (g) 2. H3O+ Workup Note1 C3 is flanked by two OMe groups (Most Acidic) Lithiated->Note1

Caption: The Directed Ortho-Metalation (DoM) pathway utilizes the synergistic directing effect of two methoxy groups to install the carboxyl moiety exclusively at the C3 position.

Optimized Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous techniques.

Materials:
  • Substrate: 2,4-Dimethoxytoluene (1.0 eq)

  • Base: n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Solvent: Anhydrous THF (freshly distilled or from SPS; 0.2 M concentration relative to substrate)

  • Electrophile: Dry CO₂ (gas or sublimed from dry ice)

Step-by-Step Methodology:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Add anhydrous THF and 2,4-dimethoxytoluene via syringe. Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Insight: THF is mandatory. Do not use diethyl ether alone; THF is required to break up n-BuLi hexamers and solvate the lithium cation for effective coordination.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn a slight yellow/orange.

  • Incubation: Stir at -78°C for 1 hour.

    • Critical Control Point: Do not warm up. Warming promotes "Lateral Lithiation" (deprotonation of the methyl group), leading to impurities.

  • Carboxylation: Introduce a stream of dry CO₂ gas into the solution (via a needle submerged in the liquid) for 30 minutes. The solution will become colorless and viscous (lithium carboxylate formation).

  • Quench & Workup:

    • Allow to warm to 0°C.

    • Quench with 1M HCl until pH < 2.

    • Purification (Acid/Base Extraction):

      • Extract with Ethyl Acetate (3x).

      • Combine organics and extract with saturated NaHCO₃ (aq) . (Product moves to aqueous layer; unreacted SM stays in organic).

      • Separate layers. Acidify the aqueous layer with conc. HCl to precipitate the product.

      • Filter the white solid.

Troubleshooting Guide (FAQ)

Category A: Yield Issues

Q: My yield is consistently low (<40%). What is killing the reaction?

  • Diagnosis 1: Moisture. The most common failure mode in DoM. Even trace water in THF destroys n-BuLi.

    • Fix: Distill THF over Sodium/Benzophenone or use a molecular sieve drying train.

  • Diagnosis 2: Bad Titer. n-BuLi degrades over time.

    • Fix: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use. If the bottle is old, assume the concentration is lower than labeled.

Q: I am recovering a lot of starting material.

  • Diagnosis: Insufficient lithiation time or "buried" protons.

  • Fix: Add TMEDA (1.1 eq) alongside n-BuLi. TMEDA breaks up lithium aggregates, increasing the basicity and kinetic reactivity of the reagent, ensuring complete deprotonation at -78°C.

Category B: Selectivity & Purity

Q: NMR shows a mixture of isomers. I see evidence of benzylic functionalization.

  • Diagnosis: Temperature overshoot.

  • Mechanism: The ring proton (between OMe groups) is the kinetic product. The benzylic position (on the methyl group) is thermodynamically accessible if the system warms up or if the reaction runs too long at > -40°C.

  • Fix: Strictly maintain -78°C during addition and incubation. Do not allow the reaction to warm to 0°C until after CO₂ addition is complete.

Q: The product is oil, not a solid.

  • Diagnosis: Solvent occlusion or impurities.[1]

  • Fix: DMMBA should be a solid. Recrystallize from minimal hot Methanol/Water or Toluene.

Data & Comparative Analysis

Table 1: Solvent and Base Effects on Yield
Base SystemSolventTempYieldPrimary Issue
n-BuLi THF -78°C 85-92% Optimal conditions.
n-BuLiEt₂O-78°C30-45%Poor solubility of lithiated species; slow kinetics.
n-BuLiTHF0°C60%Significant benzylic by-products (isomers).
s-BuLiTHF-78°C88%Good yield, but reagent is more expensive/hazardous.
LDATHF-78°C<10%LDA is too bulky; poor nucleophilicity for this specific deprotonation.

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose failures in real-time.

Troubleshooting_Tree Start Problem Encountered Issue_Yield Low Yield (<50%) Start->Issue_Yield Issue_Purity Impure / Wrong Isomer Start->Issue_Purity Check_SM Did you recover Starting Material? Issue_Yield->Check_SM Check_Temp Did temp exceed -60°C? Issue_Purity->Check_Temp Check_Moisture Check THF Water Content & n-BuLi Titer Check_SM->Check_Moisture No (Complex Mix) Action_TMEDA Action: Add TMEDA (1.1 eq) to boost reactivity Check_SM->Action_TMEDA Yes (Unreacted) Action_Dry Action: Distill THF & Titrate Base Check_Moisture->Action_Dry Check_Temp->Action_Dry No (Check Workup) Action_Cool Action: Maintain -78°C strictly Check_Temp->Action_Cool Yes

Caption: Diagnostic logic for resolving common synthetic failures in DMMBA production.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

  • Nguyen, T.H., Castanet, A.S., & Mortier, J. (2006).[2] "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, 8(4), 765-768.[3]

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1–360.

  • BenchChem Technical Data. (2025). "Comparative analysis of synthetic routes to substituted methoxybenzoic acids."

Sources

Optimization

purification methods for 2,6-dimethoxy-3-methylbenzoic acid

Technical Support Center: Purification of 2,6-Dimethoxy-3-methylbenzoic Acid Welcome to the Specialty Intermediates Support Hub. Ticket ID: #PUR-26D3M-BA Status: Open Assigned Specialist: Senior Application Scientist Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,6-Dimethoxy-3-methylbenzoic Acid

Welcome to the Specialty Intermediates Support Hub. Ticket ID: #PUR-26D3M-BA Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 2,6-dimethoxy-3-methylbenzoic acid , a highly substituted, electron-rich benzoic acid derivative. Its purification presents unique challenges due to the steric hindrance at the 2,6-positions (ortho-effect) and the electron-donating nature of the methoxy groups, which can destabilize the carboxyl group under thermal stress (decarboxylation risk).

This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for final polishing.

Module 1: Acid-Base Extraction (The Workhorse)

Use this protocol for crude mixtures containing neutral organic impurities (e.g., unreacted 1,3-dimethoxy-2-methylbenzene) or inorganic salts.

The Logic (Why this works)

The 2,6-dimethoxy substitution pattern creates significant steric bulk, forcing the carboxyl group out of planarity with the aromatic ring. While this often increases acidity (lower pKa) compared to unsubstituted benzoic acid, it also makes the salt form less soluble in cold water than typical benzoates. We exploit this by using a high-pH dissolution / low-pH precipitation cycle.

Step-by-Step Protocol
  • Dissolution (Salt Formation):

    • Dissolve the crude solid in 10% NaOH (aq) or saturated NaHCO₃ .

    • Critical Check: Ensure the pH is >10 .

    • Volume: Use roughly 10 mL of base per gram of crude material.

    • Troubleshooting: If the solid is stubborn, add a small amount of Methanol (MeOH) to wet the hydrophobic methyl/methoxy regions, but keep MeOH < 5% of total volume to prevent organic impurity carryover.

  • Washing (Removing Neutrals):

    • Wash the aqueous layer 2× with an organic solvent (Dichloromethane or Ethyl Acetate).[1]

    • Discard the organic layer (this contains your unreacted starting materials and decarboxylated byproducts).

  • Precipitation (Regeneration):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Target pH:pH 1–2 .

    • Observation: A thick white/off-white precipitate should form.

  • Filtration & Drying:

    • Filter via vacuum filtration.[2]

    • Wash the cake with ice-cold water (to remove NaCl).

    • Dry: Vacuum oven at 40°C . Warning: Do not exceed 50°C. Electron-rich benzoic acids are prone to thermal decarboxylation.

Visualization: Extraction Workflow

ExtractionWorkflow Start Crude 2,6-Dimethoxy-3-methylbenzoic Acid Dissolve Dissolve in 10% NaOH (pH > 10) Start->Dissolve Wash Wash with DCM/EtOAc Dissolve->Wash Separate Separate Layers Wash->Separate OrgLayer Organic Layer (Discard Impurities) Separate->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) Separate->AqLayer Acidify Acidify with 6N HCl to pH 1 AqLayer->Acidify  Cool to 0°C Filter Filter & Wash with Cold Water Acidify->Filter Dry Vacuum Dry (< 50°C) Filter->Dry

Figure 1: Standard Acid-Base Extraction Workflow for 2,6-dimethoxy-3-methylbenzoic acid.

Module 2: Recrystallization (The Polish)

Use this if the Acid-Base extraction yields a product with <98% purity or persistent coloration.

Solvent Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:3High Best balance. Dissolve in hot EtOH, add hot water until turbid, then cool.
Ethyl Acetate / Hexane 1:4Medium Good for removing non-polar impurities. Risk of "oiling out" if cooled too fast.
Toluene PureSpecific Effective for removing specific synthesis byproducts (e.g., inorganic salts). Requires higher heat.
Protocol: Ethanol/Water Recrystallization
  • Place the dried acid in a flask with a stir bar.

  • Add minimum boiling Ethanol to just dissolve the solid.

  • Remove from heat.[3] Add boiling Water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add 1–2 drops of Ethanol to clear the solution again.

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature.

  • Crystallization: Once room temp, move to a fridge (4°C) for 2 hours.

  • Filter and wash with cold 20% EtOH/Water.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is common with methoxy-substituted aromatics. The melting point is likely depressed by impurities, causing the compound to separate as a liquid phase before it can organize into a crystal lattice. The Fix:

  • Reheat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Slower Cooling: Do not use an ice bath immediately. Let it sit at ambient temperature for hours.

Q2: The product has a persistent yellow color.

Diagnosis: This is likely a trace oxidation byproduct (quinone-like structures) or carried-over aldehyde intermediate. The Fix:

  • Perform the Acid-Base Extraction again.

  • Before acidification, treat the basic aqueous solution with Activated Carbon (Charcoal) . Stir for 15 mins, then filter through Celite. The carbon adsorbs the colored planar impurities.

Q3: I lost yield during the acid wash.

Diagnosis: 2,6-dimethoxy-3-methylbenzoic acid has some water solubility even at low pH due to the polarity of the two ether oxygens. The Fix:

  • Saturate the aqueous acidic filtrate with NaCl (brine) to salt out the remaining organic acid.

  • Perform a "back-extraction" of the filtrate with DCM to recover the dissolved fraction.

Visualization: Troubleshooting Logic

Troubleshooting Issue Identify Issue Oil Oiling Out Issue->Oil Color Yellow Color Issue->Color Yield Low Yield Issue->Yield Sol_Oil 1. Reheat 2. Seed Crystal 3. Slow Cool Oil->Sol_Oil Sol_Color Activated Carbon in Basic Solution Color->Sol_Color Sol_Yield Saturate Aqueous with NaCl (Salting Out) Yield->Sol_Yield

Figure 2: Decision Tree for Common Purification Issues.

References

  • Synthesis and Properties of Polymethoxybenzoic Acids

    • Doyle, F. P., et al. (1962). Synthesis of 2,6-dimethoxybenzoic acid derivatives. Journal of the Chemical Society. (Foundational chemistry for 2,6-disubstituted benzoic acids).
    • Context: Establishes the solubility profiles and pKa shifts caused by ortho-methoxy groups.
  • Purification of Substituted Benzoic Acids (General Protocols): Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Acid-Base extraction and Recrystallization of aromatic acids). Context: Validation of the pH > 10 / pH < 2 extraction logic.
  • Patent Literature on Related Intermediates

    • CN101284778A (2008). Synthetic method of 2,6-dimethoxybenzoic acid.
    • Context: Describes the industrial purification via methanol/water crystallization, directly applicable to the 3-methyl analog.
  • Crystallization Behavior of 2,6-Dimethoxybenzoic Acid

    • MDPI Crystals Journal (2022).
    • Context: Highlights the risk of polymorphism and the effectiveness of w

Sources

Troubleshooting

Technical Support Center: Steric Hindrance Resolution in 2,6-Disubstituted Benzoic Acids

Ticket ID: #SH-26-BA Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming the "Ortho Effect" in Esterification and Amidation Introduction: The "Ortho Effect" Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SH-26-BA Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming the "Ortho Effect" in Esterification and Amidation

Introduction: The "Ortho Effect" Challenge

Welcome to the technical support module for hindered aromatic systems. If you are working with 2,6-disubstituted benzoic acids (e.g., 2,6-dimethylbenzoic acid, mesitoic acid, or 2,6-dichlorobenzoic acid), standard protocols will fail.

The Root Cause: The two substituents at the ortho positions create a "steric wall" perpendicular to the carbonyl plane. This prevents the nucleophile (alcohol or amine) from attacking the carbonyl carbon at the required 107° Bürgi-Dunitz angle. Furthermore, the bulky groups destabilize the tetrahedral intermediate required by standard Fischer esterification or carbodiimide (EDC/DCC) coupling.

This guide provides three field-proven "workarounds" that bypass these geometric constraints.

Module 1: Esterification Troubleshooting (The Newman Protocol)

User Query: "I've refluxed 2,6-dimethylbenzoic acid in methanol with H2SO4 for 48 hours. Yield is <5%. What is wrong?"

Diagnosis: Standard Fischer esterification relies on an


 mechanism involving a tetrahedral intermediate. In 2,6-disubstituted systems, this intermediate is too crowded to form.

The Solution: The Acylium Ion Mechanism (


) 
You must force the reaction through an acylium ion  intermediate (

). This linear species minimizes steric repulsion and is highly electrophilic. This method was famously characterized by M.S. Newman (1941).
Protocol: The "100% Sulfuric Acid" Method
  • Reagents: 100% (Concentrated)

    
    , Dry Methanol/Ethanol.
    
  • Pre-requisite: Ensure your substrate can withstand strong acidic conditions.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the 2,6-disubstituted benzoic acid in a minimal volume of concentrated (98-100%) sulfuric acid.

    • Observation: The solution may turn yellow/orange due to acylium ion formation.

    • Wait: Stir at room temperature for 15–30 minutes to ensure complete ionization to

      
      .
      
  • Quench: Pour this sulfuric acid solution slowly into a large excess of ice-cold dry alcohol (methanol or ethanol).

    • Caution: This is extremely exothermic. Use an ice bath.[1]

  • Workup: Dilute with water and extract into ether/DCM. Wash with

    
     to remove unreacted acid.[2]
    
Mechanism Visualization

NewmanMechanism Substrate 2,6-Disubstituted Benzoic Acid Protonated Protonated Acid (OH2+) Substrate->Protonated Conc. H2SO4 (Protonation) Acylium ACYLIUM ION (Linear Ar-C≡O+) Protonated->Acylium - H2O (Elimination) Ester Final Ester Acylium->Ester + R-OH (Fast Attack)

Figure 1: The Newman mechanism bypasses the crowded tetrahedral intermediate by forming a linear acylium ion.

Module 2: Amide Coupling (Activation Strategy)

User Query: "HATU and EDC couplings result in recovered starting material. How do I couple this hindered acid to an amine?"

Diagnosis: Standard coupling reagents (HATU, EDC, DCC) form an "active ester" (e.g., O-acylisourea). In 2,6-disubstituted systems, this active ester is so bulky that the amine cannot approach it. The active ester eventually hydrolyzes back to the starting acid.[3]

The Solution: High-Energy Acyl Halides You must convert the acid into a species small enough to be approached but reactive enough to drive the kinetics: Acid Chlorides or Acid Fluorides .

Option A: The Acid Chloride Route (Standard)
  • Formation: Reflux the acid in Thionyl Chloride (

    
    ) (neat or in DCM) with a catalytic amount of DMF (1-2 drops).
    
    • Note: Oxalyl chloride ((COCl)2) is a milder alternative if the substrate is sensitive.

  • Verification: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure the acid is gone.

  • Coupling: Evaporate the

    
     completely (azeotrope with toluene). Redissolve in DCM/THF and add the amine + Pyridine/TEA.
    
Option B: The Acid Fluoride Route (TFFH Reagent)

For extremely hindered amines or acid-sensitive substrates, Acid Fluorides are superior to chlorides because they are less moisture-sensitive but highly reactive toward amines.

Protocol (TFFH):

  • Activation: Dissolve Acid (1.0 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 eq) in DCM.

  • Base: Add DIEA (Diisopropylethylamine, 2-3 eq). Stir for 30 mins.

    • Mechanism:[4][5][6][7][8][9][10] In situ formation of the Acid Fluoride (

      
      ).
      
  • Coupling: Add the amine (1.0–1.2 eq).

  • Result: The small size of the Fluorine atom allows the amine to penetrate the steric shield.

Module 3: Alkylation (The "Backdoor" Strategy)

User Query: "I need a methyl ester, but my substrate decomposes in 100% sulfuric acid. Is there a milder way?"

Diagnosis: If you cannot attack the carbonyl carbon due to steric hindrance or substrate sensitivity, you must invert the reaction logic. Instead of the alcohol attacking the acid, make the carboxylate attack an alkyl halide .

The Solution:


 Carboxylate Alkylation 
This moves the reaction center away from the sterically crowded carbonyl carbon to the unhindered carbon of the alkyl halide.
Protocol: Cesium Carbonate Alkylation
  • Reagents:

    
    , Alkyl Halide (MeI, Benzyl Bromide), DMF.
    

Step-by-Step:

  • Deprotonation: Dissolve the hindered acid in DMF. Add

    
     (1.5 eq). Stir for 30 mins.
    
    • Why Cesium? The large Cesium cation ("naked anion" effect) improves the solubility and nucleophilicity of the carboxylate.

  • Alkylation: Add Alkyl Iodide/Bromide (1.2 – 1.5 eq).

  • Reaction: Stir at room temperature (or mild heat, 40°C).

    • Mechanism:[4][5][6][7][8][9][10] The oxygen attacks the alkyl group.[5] The steric hindrance at the carbonyl is irrelevant because the bond is forming at the alkyl group.

Summary: Decision Matrix

Use the following logic flow to select your experimental condition.

DecisionTree Start Start: 2,6-Disubstituted Benzoic Acid Target What is the Target? Start->Target Ester Ester Target->Ester Amide Amide Target->Amide AcidSensitive Is substrate Acid Sensitive? Ester->AcidSensitive Alkylation STRATEGY 3: Cs2CO3 + Alkyl Halide (SN2 Attack) AcidSensitive->Alkylation Yes Newman STRATEGY 1: 100% H2SO4 (Acylium Ion) AcidSensitive->Newman No YesSens Yes NoSens No Activation STRATEGY 2: Convert to Acid Chloride (SOCl2) OR Acid Fluoride (TFFH) Amide->Activation

Figure 2: Workflow for selecting the correct synthetic strategy based on target and substrate stability.

Comparison of Methods

MethodMechanismBest ForKey Limitation
Newman (100% H2SO4) Acylium Ion (

)
Methyl/Ethyl Esters of highly hindered acidsRequires robust substrates (strong acid).
Acid Chloride (

)
Nu- Acyl Sub.[9][11][12] (via planar intermediate)Amides & EstersAcid chlorides are moisture sensitive.
TFFH (Acid Fluoride) Nu- Acyl Sub. (via Acid Fluoride)Coupling hindered amines to hindered acidsReagents are more expensive than SOCl2.
Alkylation (

)

Displacement
Acid-sensitive substratesOnly works for primary alkyl esters (Me, Et, Bn).

References

  • Newman, M. S. (1941). The Esterification of Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acid Fluorides.[7] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Pittelkow, M., et al. (2004).[13] TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates.[13] Synthesis, 2004(15), 2485-2492. Link

  • Goossen, L. J., et al. (2008). Amide bond formation: beyond the myth of coupling reagents.[12] Chemical Society Reviews, 38, 606-631. Link

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2,6-Dimethoxy-3-methylbenzoic Acid

Executive Summary & Molecule Profile 2,6-Dimethoxy-3-methylbenzoic acid (DMMBA) is a sterically crowded benzoic acid derivative. Its purification presents specific challenges driven by the "ortho-effect" of the methoxy g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2,6-Dimethoxy-3-methylbenzoic acid (DMMBA) is a sterically crowded benzoic acid derivative. Its purification presents specific challenges driven by the "ortho-effect" of the methoxy groups, which significantly impacts planarity, solubility, and crystal packing.

This guide addresses the three most common support tickets received regarding this molecule:

  • "Oiling Out" during aqueous acidification.

  • Polymorph variability (batch-to-batch IR/DSC differences).

  • Regioisomer contamination (difficulty removing the 2,4-dimethoxy isomer).

Physicochemical Profile (Estimated/Analog-Based)
PropertyValue / CharacteristicImpact on Process
Acidity (

)
~3.5 – 4.0 (Carboxylic acid)Allows pH-swing purification (Salt form at pH >9).
Solubility (Water) Low (< 1 g/L at pH 2)High recovery potential via acidification.
Solubility (Organics) High (MeOH, EtOH, Toluene, EtOAc)Good candidates for recrystallization.
Melting Point ~100–140°C (Analog range*)Low

increases risk of oiling out (LLPS).
Crystal Habit Prone to needle/lath formationCan cause filtration bottlenecks; requires ripening.

*Note: Pure 2,6-dimethoxybenzoic acid melts at ~186°C. The 3-methyl substituent typically lowers lattice energy due to symmetry disruption.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product oils out as a sticky gum instead of crystallizing during acidification."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Because DMMBA has a relatively low melting point and high lipophilicity (due to the methyl/methoxy groups), the "oiled" phase is stable in water at temperatures above the oil's freezing point. This often happens if you acidify too quickly or at too high a temperature.

Corrective Protocol:

  • Temperature Control: Perform the acidification at < 10°C . The lower temperature forces the oil phase to solidify or, ideally, bypasses the LLPS region entirely.

  • Seed Loading: Do not rely on spontaneous nucleation. Add 0.5 wt% of pure seed crystals to the basic solution before reaching the cloud point (approx pH 5-6).

  • The "Reverse Addition" Technique: Instead of dumping acid into your reaction mixture, slowly add your reaction mixture into a cold, stirred acid solution . This maintains a constantly low pH environment, favoring immediate precipitation over oil formation.

Issue 2: "I am seeing different XRPD patterns between batches."

Diagnosis: Conformational Polymorphism. Benzoic acids with 2,6-substitution are notorious for polymorphism. The carboxylic acid group can twist out of plane relative to the benzene ring to relieve steric strain from the methoxy groups.[1][2] You are likely isolating a metastable kinetic form (Form II or III) rather than the thermodynamic stable form (Form I).

Corrective Protocol:

  • Solvent Choice: Avoid rapid evaporation from DCM or Acetone, which tends to trap metastable states.

  • Ripening: Slurry the solid in Toluene or Water/Methanol (90:10) at 50°C for 4–6 hours. This provides the activation energy required to convert metastable polymorphs into the stable thermodynamic form.

  • Drying: Ensure drying is performed >40°C under vacuum to prevent solvate formation.

Issue 3: "How do I remove the 2,4-dimethoxy isomer?"

Diagnosis: Regioisomer Co-crystallization. The 2,4-isomer lacks the steric crowding of the 2,6-isomer, leading to different solubility profiles. However, they often co-precipitate in non-selective solvents like pure ethanol.

Corrective Protocol:

  • Switch to Toluene: The 2,6-isomer (DMMBA) is typically less soluble in non-polar aromatics like toluene compared to the 2,4-isomer due to internal hydrogen bonding and packing efficiency.

  • Recrystallization:

    • Dissolve crude solid in minimum hot Toluene (80°C).

    • Cool slowly (10°C/hour) to room temperature.

    • Hold at 0°C for 2 hours.

    • Filter. The 2,4-isomer tends to stay in the mother liquor.

Standard Operating Procedures (SOPs)

SOP-A: pH Swing Purification (Crude Cleanup)

Best for: Removing inorganic salts and non-acidic organic impurities.

  • Dissolution: Suspend crude DMMBA in water (10 vol).

  • Basification: Add 30% NaOH dropwise until pH > 11. The solid should fully dissolve.

    • Checkpoint: If solids remain, these are likely non-acidic impurities. Filter them off (Celite/Charcoal optional here for color removal).

  • Filtration: Filter the clear alkaline solution to remove particulates.

  • Pre-Cooling: Cool the filtrate to 0–5°C .

  • Acidification (Critical Step):

    • Slowly add 6M HCl or

      
      .
      
    • Stop at pH 6.0 (Cloud point). Add Seed Crystals.

    • Continue addition until pH < 2.0.

  • Isolation: Filter the white precipitate. Wash with cold water (2 x 2 vol).

SOP-B: Final Recrystallization (Polymorph Control)

Best for: Final API grade purity and consistent particle size.

  • Solvent System: Methanol : Water (60 : 40 v/v).

  • Dissolution: Dissolve DMMBA in Methanol (5 vol) at 60°C.

  • Antisolvent Addition: Add Water (2 vol) slowly; maintain 60°C.

  • Seeding: Add seeds (1% wt). Hold for 30 mins to ensure seed survival.

  • Completion: Add remaining Water (2 vol) over 2 hours while cooling to 20°C.

  • Aging: Stir at 20°C for 2 hours (Ostwald ripening).

  • Filtration: Filter and dry.

Process Visualization

Workflow 1: Troubleshooting Decision Tree

Troubleshooting Start Problem Identification Q1 Is the product oiling out? Start->Q1 Q2 Is Purity < 98%? Q1->Q2 No Sol1 Decrease Acidification Temp (< 10°C) Q1->Sol1 Yes Sol2 Use Reverse Addition (Base into Acid) Q1->Sol2 Severe Cases Type Identify Impurity Type Q2->Type Yes Regio Regioisomer (2,4-dimethoxy) Type->Regio Color Colored/Tarry Impurities Type->Color FixRegio Recrystallize from Toluene Regio->FixRegio FixColor Carbon treatment during Alkaline Phase (pH > 11) Color->FixColor

Figure 1: Decision matrix for selecting the correct purification parameter based on observed failure mode.

Workflow 2: pH Swing Crystallization Logic

pH_Swing Crude Crude Mixture Base Add NaOH (aq) pH > 11 Crude->Base Dissolution Filter Filter Insoluble Impurities Base->Filter Purification 1 Acid Add HCl (aq) Target pH < 2 Filter->Acid Precipitation Control Temp < 10°C + Seeding Acid->Control Prevents Oiling Solid Pure Crystal Recovery Control->Solid Filtration

Figure 2: The pH Swing Protocol. Note that filtration occurs at high pH, while crystallization occurs at low pH.

References & Authority

The protocols above are derived from established chemical engineering principles regarding substituted benzoic acids and specific data on the 2,6-dimethoxy analog.

  • Polymorphism in 2,6-Dimethoxybenzoic Acid:

    • Semjonova, A. et al.[3] "Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives." Crystals (2022).[3][4][5]

    • Relevance: Confirms the existence of Forms I, II, and III and the efficacy of additives/solvent choice.

  • Isomer Separation (Chromatography & Phase Behavior):

    • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids."

    • Relevance: Highlights the difficulty in separating 2,6- vs 2,4- isomers and the distinct polarity differences that can be exploited in crystallization.

  • Synthesis & Purification Context (Patent Data):

    • CN101284778A. "Synthetic method of 2,6-dimethoxybenzoic acid."[6][7]

    • Relevance: Validates the pH swing method (Sodium salt formation -> Acidification) as the industrial standard for this class of molecules.

  • General Solubility Data (Analogous Structures):

    • PubChem.[8][9] "2,6-Dimethoxybenzoic acid Physical Properties."

    • Relevance: Provides baseline solubility and pKa data used to estimate the 3-methyl derivative's behavior.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Structural Elucidation Guide: 2,6-Dimethoxy-3-methylbenzoic Acid

[1][2] Executive Summary This guide provides a definitive technical framework for the structural characterization of 2,6-dimethoxy-3-methylbenzoic acid , a critical scaffold in the synthesis of polyketide natural product...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a definitive technical framework for the structural characterization of 2,6-dimethoxy-3-methylbenzoic acid , a critical scaffold in the synthesis of polyketide natural products (e.g., Citrinin, Remisporine).[1]

In drug development and natural product synthesis, this compound is frequently confused with its regioisomers, particularly 2,4-dimethoxy-3-methylbenzoic acid .[2] This guide moves beyond basic spectral listing to offer a comparative discrimination strategy , utilizing 1H NMR substituent chemical shift (SCS) logic and splitting patterns to validate regiochemistry without the immediate need for X-ray crystallography.

The Regioisomer Challenge

The synthesis of polysubstituted benzoic acids often yields mixtures of isomers due to the directing effects of methoxy and methyl groups during electrophilic aromatic substitution.[3]

  • Target: 2,6-dimethoxy-3-methylbenzoic acid (Sterically crowded, non-planar COOH).[2]

  • Primary Impurity: 2,4-dimethoxy-3-methylbenzoic acid (Less crowded, planar COOH).[2][1]

  • Secondary Impurity: 2,6-dimethoxy-4-methylbenzoic acid (Symmetric).[2]

Differentiation relies on detecting specific proton environments created by the unique substitution patterns.[3]

Experimental Protocol (Self-Validating)

To ensure reproducible data that allows for subtle shift comparisons, follow this standardized protocol.

Sample Preparation:

  • Mass: 10–15 mg of dried solid.

  • Solvent: 0.6 mL DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why DMSO-d6? It disrupts the intermolecular hydrogen bonding dimers of carboxylic acids, sharpening the signals compared to CDCl3.[3] It also ensures solubility of the polar acid.[3]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

  • Acquisition:

    • Scans: 16–32 (sufficient for 10 mg).[2][3]

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the aromatic protons vs. methoxy singlets).[2][3]

Spectral Analysis & Comparative Data
A. The Target: 2,6-Dimethoxy-3-methylbenzoic Acid [2][1][4][5][6][7][8][9]
  • Symmetry: Asymmetric (due to 3-methyl).[2][3]

  • Aromatic Region: Two protons (H4, H5) in an Ortho relationship.[3]

  • Key Feature: The COOH group is flanked by two methoxy groups (positions 2 and 6).[2][1][3] This steric bulk forces the COOH out of plane, reducing conjugation and slightly shielding the ring protons compared to planar isomers.[3]

ProtonMultiplicityApprox.[3][10][11] Shift (ppm)IntegrationMechanistic Assignment
COOH Broad Singlet12.0 – 13.01HCarboxylic acid proton (exchangeable).[2][1]
H-4 Doublet (

Hz)
7.10 – 7.15 1HPara to COOH. Deshielded, but less so than ortho-COOH protons.
H-5 Doublet (

Hz)
6.50 – 6.60 1HOrtho to 6-OMe.[2] Strongly shielded by electron-donating OMe.
2-OMe Singlet3.70 – 3.803HMethoxy group.[2][1] Distinct from 6-OMe due to asymmetry.
6-OMe Singlet3.70 – 3.803HMethoxy group.[2][1]
3-Me Singlet2.10 – 2.203HAryl methyl group.[2][1]
B. The Imposter: 2,4-Dimethoxy-3-methylbenzoic Acid [2][4][5][6]
  • Differentiation Flag: Look for a proton shift > 7.6 ppm .[2][1][3]

  • Mechanism: In the 2,4-isomer, H-6 is Ortho to the COOH group.[2] The carbonyl anisotropy exerts a strong deshielding effect, pushing H-6 downfield significantly.

ProtonMultiplicityApprox.[3][10][11] Shift (ppm)Diagnostic Note
H-6 Doublet7.70 – 7.80 RED FLAG: Ortho-COOH effect.[2][1] Much more downfield than H-4 of the target.
H-5 Doublet6.50 – 6.60Similar to target (shielded by OMe).[2][3]
C. The Symmetric Imposter: 2,6-Dimethoxy-4-methylbenzoic Acid [2]
  • Differentiation Flag: Singlet in the aromatic region.[2][3]

  • Mechanism: The molecule has a C2 axis of symmetry passing through C1 and C4. H-3 and H-5 are chemically equivalent.[2]

ProtonMultiplicityApprox.[3][10][11] Shift (ppm)Diagnostic Note
H-3,5 Singlet 6.40 – 6.50RED FLAG: Lack of coupling indicates symmetry.[2][1]
Structural Elucidation Workflow

The following decision tree illustrates the logic flow for confirming the structure of 2,6-dimethoxy-3-methylbenzoic acid from a crude reaction mixture.

NMR_Workflow Start Crude Product 1H NMR (DMSO-d6) Check_Ar Analyze Aromatic Region (6.0 - 8.0 ppm) Start->Check_Ar Singlet Signal Shape: Singlet (2H) Check_Ar->Singlet Symmetry Detected Doublets Signal Shape: Two Doublets (1H each) Check_Ar->Doublets Asymmetry Detected Sym_Isomer Identify: 2,6-dimethoxy-4-methyl (Symmetric Isomer) Singlet->Sym_Isomer Check_Shift Check Chemical Shift of Most Downfield Proton Doublets->Check_Shift High_Shift Shift > 7.6 ppm (Ortho to COOH) Check_Shift->High_Shift Deshielded H Low_Shift Shift < 7.2 ppm (Para to COOH) Check_Shift->Low_Shift Shielded H Isomer_24 Identify: 2,4-dimethoxy-3-methyl (Asymmetric Isomer) High_Shift->Isomer_24 Target CONFIRMED TARGET: 2,6-dimethoxy-3-methylbenzoic acid Low_Shift->Target

Caption: Logic flow for distinguishing 2,6-dimethoxy-3-methylbenzoic acid from common regioisomers using 1H NMR splitting patterns and chemical shifts.

References
  • Sprenger, R. D., & Ruoff, P. M. (1946).[1][3][8][9] The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, and 2,6-dimethoxy-3-methylbenzoic acid.[2][7][8][9] The Journal of Organic Chemistry, 11(2), 189–193.[3] Link[2][3]

  • Li, Y., et al. (2015).[3] Remisporine B, a Novel Dimeric Chromenone...[3] Journal of Natural Products. (Contextual reference for modern spectral revision of similar scaffolds). Link[2][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link[2][3]

Sources

Comparative

mass spectrometry fragmentation pattern of 2,6-dimethoxy-3-methylbenzoic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,6-dimethoxy-3-methylbenzoic Acid and Comparative Analytical Approaches Introduction: The Challenge of Isomer Identification In the fields of pharmaceutical de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,6-dimethoxy-3-methylbenzoic Acid and Comparative Analytical Approaches

Introduction: The Challenge of Isomer Identification

In the fields of pharmaceutical development, metabolomics, and synthetic chemistry, the unambiguous identification of small organic molecules is paramount. Positional isomers, such as substituted benzoic acids, often exhibit similar physical properties, making their differentiation a significant analytical challenge. 2,6-dimethoxy-3-methylbenzoic acid (C₁₀H₁₂O₄, M.W. 196.19 g/mol ) is a representative of this class, where the precise arrangement of substituents on the aromatic ring dictates its chemical identity and biological activity.

This guide provides a comprehensive analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-dimethoxy-3-methylbenzoic acid. As direct experimental data for this specific molecule is not widely published, this analysis is built upon established fragmentation principles and experimental data from closely related structural analogs. We will explore the underlying chemical logic driving the fragmentation cascade, with a special focus on the "ortho effect," a key phenomenon in the mass spectrometry of substituted aromatic compounds.[1][2] Furthermore, we will compare mass spectrometry with alternative analytical techniques, offering researchers a holistic perspective on structural elucidation.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of 2,6-dimethoxy-3-methylbenzoic acid is governed by the interplay of its three substituent types: the carboxylic acid, the two ortho-methoxy groups, and the C3-methyl group.

The molecular ion (M•+) is expected to appear at a mass-to-charge ratio (m/z) of 196.

Key Fragmentation Steps:
  • Initial Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 Da) from one of the methoxy groups. This results in a highly stabilized ion at m/z 181 .

  • The "Ortho Effect" and Loss of Water (H₂O): The presence of two substituents ortho to the carboxylic acid group triggers a specific interaction known as the "ortho effect".[1][4] This involves an intramolecular hydrogen transfer from a methoxy group to the carboxylic acid, followed by the elimination of a neutral water molecule (18 Da). This pathway is particularly characteristic of ortho-substituted benzoic acids and is often suppressed in their meta and para isomers.[1][2] This leads to a prominent ion at m/z 178 .

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the bond between the aromatic ring and a methoxy group can lead to the loss of a methoxy radical (31 Da), yielding an ion at m/z 165 . This fragment is observed as the base peak in the spectrum of the closely related methyl 2,6-dimethoxybenzoate.[5]

  • Decarboxylation - Loss of CO₂: A hallmark of carboxylic acid fragmentation is the loss of carbon dioxide (44 Da). This decarboxylation event from the molecular ion would produce a fragment at m/z 152 .

  • Sequential Fragmentations: The primary fragment ions undergo further decomposition. For instance, the m/z 181 ion can subsequently lose carbon monoxide (CO, 28 Da) to form an ion at m/z 153 . Similarly, the ion at m/z 165 can lose CO to yield a fragment at m/z 137 .

The following diagram illustrates the predicted fragmentation cascade.

G M C10H12O4 m/z 196 (Molecular Ion) F181 [M - •CH3]+ m/z 181 M->F181 - •CH3 F178 [M - H2O]•+ m/z 178 M->F178 - H2O (ortho effect) F165 [M - •OCH3]+ m/z 165 M->F165 - •OCH3 F152 [M - CO2]•+ m/z 152 M->F152 - CO2 F153 [M - •CH3 - CO]+ m/z 153 F181->F153 - CO F137 [M - •OCH3 - CO]+ m/z 137 F165->F137 - CO

Caption: Predicted EI fragmentation pathway for 2,6-dimethoxy-3-methylbenzoic acid.

Summary of Predicted Key Fragments
m/z RatioProposed IdentityFragmentation PathwayCausality
196[C₁₀H₁₂O₄]•+Molecular Ion (M•+)Electron ionization of the parent molecule.
181[M - •CH₃]+Loss of a methyl radicalCommon fragmentation of methoxy groups.
178[M - H₂O]•+Loss of water"Ortho effect" interaction between adjacent COOH and OCH₃ groups.[1][4]
165[M - •OCH₃]+Loss of a methoxy radicalCleavage of the Ar-OCH₃ bond.
153[M - •CH₃ - CO]+Subsequent loss of COLoss of carbonyl from the benzoyl-like fragment.
152[M - CO₂]•+Loss of carbon dioxideCharacteristic decarboxylation of benzoic acids.[6]
137[M - •OCH₃ - CO]+Subsequent loss of COFurther fragmentation of the m/z 165 ion.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like substituted benzoic acids.

Step-by-Step Methodology:
  • Sample Preparation & Derivatization:

    • Rationale: While some free acids are amenable to GC analysis, they can exhibit poor peak shape due to adsorption. Derivatization to a more volatile ester (e.g., methyl ester) is often performed to improve chromatographic performance.

    • Protocol: Dissolve ~1 mg of 2,6-dimethoxy-3-methylbenzoic acid in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid. Reflux the mixture for 1-2 hours. Neutralize the solution with a saturated sodium bicarbonate solution and extract the resulting methyl ester with a non-polar solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Inlet: Splitless injection at 250°C.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the analyte.

    • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with library spectra (if available) or the predicted fragmentation pattern detailed above.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve Sample B Derivatization (Esterification) A->B C Extraction & Concentration B->C D Injection C->D E GC Separation D->E F EI Ionization & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Detection G->H

Caption: General experimental workflow for GC-MS analysis of substituted benzoic acids.

Comparison with Alternative Analytical Methods

While MS provides invaluable structural information, a multi-technique approach is often necessary for complete and unambiguous characterization.

TechniquePrincipleStrengths for this ApplicationWeaknesses
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules and their fragments.High sensitivity; provides molecular weight and structural "fingerprint" from fragmentation.[3]Cannot distinguish between some isomers without careful analysis or chromatography; hard ionization can lead to loss of the molecular ion.
NMR Spectroscopy (¹H, ¹³C) Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides definitive information on the carbon-hydrogen framework and atom connectivity; excellent for differentiating positional isomers.[2]Lower sensitivity compared to MS; requires a larger amount of pure sample.
HPLC-UV Separates compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance.Excellent for separation of isomers and quantification; non-destructive.Provides limited structural information on its own; requires a chromophore for UV detection.

Conclusion

The mass spectrometric fragmentation of 2,6-dimethoxy-3-methylbenzoic acid is predicted to be a rich and informative process, driven by the compound's unique substitution pattern. Key diagnostic pathways include the loss of a methyl radical, decarboxylation, and a characteristic loss of water mediated by the "ortho effect." This detailed fragmentation analysis, when coupled with a robust GC-MS protocol, provides a powerful tool for its identification. However, for absolute certainty in structural elucidation, especially when dealing with novel compounds or complex mixtures, a complementary analysis by NMR spectroscopy is highly recommended. By understanding the causal chemical principles behind these analytical techniques, researchers can confidently navigate the challenges of molecular characterization.

References

  • Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass spectra of substituted benzoic acids. Analytical Chemistry, 31(1), 87-93. [Link]

  • Gao, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 956–960. [Link]

  • PubChem. (n.d.). Benzoic acid, 2,6-dimethoxy-, methyl ester. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 24, 2026, from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved February 24, 2026, from [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H.-F. (1995). Ortho effects: A mechanistic study. European Mass Spectrometry, 1(5), 525-537. [Link]

  • Nikolaev, E. N., et al. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 21(11), 1885-1896. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 24, 2026, from [Link]

  • Kersten, S. (2012). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. PhD thesis, Friedrich-Schiller-Universität Jena. [Link]

  • Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science, 7(10). [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1141. [Link]

  • Mekky, R. H., et al. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Image]. ResearchGate. [Link]

  • NIST. (n.d.). Benzoic acid, 2,6-dimethoxy-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2,6-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • Jin, Y., et al. (2022). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. [Link]

  • ResearchGate. (2025). (PDF) Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone. [Link]

Sources

Validation

Comparative Guide: 2,6-Dimethoxy-3-methylbenzoic Acid vs. 2,4-Dimethoxy Isomers

[1] Executive Summary: The "Gulliver" Effect in Ligand Design In the optimization of benzoic acid pharmacophores, the positioning of methoxy substituents dictates a binary choice between electronic activation and steric...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Gulliver" Effect in Ligand Design

In the optimization of benzoic acid pharmacophores, the positioning of methoxy substituents dictates a binary choice between electronic activation and steric shielding .

This guide compares 2,6-dimethoxy-3-methylbenzoic acid (2,6-DMB-3-Me) against its 2,4-dimethoxy isomers . While chemically similar, their behaviors are divergent:

  • 2,6-DMB-3-Me acts as a "metabolic shield."[1][2] The 2,6-disubstitution forces the carboxyl group out of planarity, dramatically reducing esterase susceptibility and increasing acidity via steric inhibition of resonance.

  • 2,4-Dimethoxy isomers act as "electronic donors."[1][2] They maintain planarity, allowing full resonance donation from the methoxy groups, making them electron-rich linkers but metabolically vulnerable.[1]

Part 1: Structural & Electronic Profiling[1][2]

The core differentiator between these isomers is the Ortho Effect .

Steric Inhibition of Resonance

In 2,4-dimethoxybenzoic acid , the carboxyl group is coplanar with the benzene ring. The para-methoxy group donates electrons into the carbonyl via resonance, stabilizing the neutral molecule and raising the pKa (making it a weaker acid).

In 2,6-dimethoxy-3-methylbenzoic acid , the two ortho-methoxy groups create a steric clash with the carboxyl group.[1] To relieve this strain, the carboxyl group rotates ~90° out of the plane of the ring. This breaks the conjugation path. The ring can no longer donate electrons to the carbonyl, resulting in a more acidic molecule and a carbonyl carbon that is physically shielded from nucleophilic attack (e.g., by serine hydrolases).

Physicochemical Comparison
Property2,6-Dimethoxy-3-methylbenzoic Acid2,4-Dimethoxy-3-methylbenzoic AcidImplication
Conformation Twisted (Non-planar)Planar2,6-isomer binds unique "deep" pockets; 2,4-isomer fits narrow clefts.[1][2]
pKa (Est.) ~3.2 – 3.5~4.4 – 4.62,6-isomer is a stronger acid (better leaving group in peptide coupling).[1][2]
Ester Hydrolysis Highly ResistantRapid2,6-isomer esters are "metabolically stable" prodrug candidates.[1][2]
Electronic Nature Inductively withdrawing (due to twist)Resonance Donating (+M)2,4-isomer is more prone to oxidative metabolism at the ring.[2]
Visualization of the Ortho Effect

OrthoEffect cluster_24 2,4-Dimethoxy Isomer (Planar) cluster_26 2,6-Dimethoxy Isomer (Twisted) A1 Methoxy Groups (Resonance Donor) A2 Carboxyl Group (In-Plane) A1->A2 e- Donation A3 High pKa (Weaker Acid) A2->A3 A4 Metabolically Labile A2->A4 B1 2,6-Methoxy Groups (Steric Bulk) B2 Carboxyl Group (Twisted 90°) B1->B2 Steric Clash B3 Low pKa (Stronger Acid) B2->B3 No Resonance B4 Metabolically Stable B2->B4 Shielded Carbonyl

Figure 1: Mechanistic flow illustrating how substitution patterns dictate conformation and biological stability.[1][2]

Part 2: Synthetic Accessibility & Scalability[1][2]

The synthesis of these two isomers requires fundamentally different strategies.

The "Cooperative" Route (2,4-Isomer)

The 2,4-substitution pattern is thermodynamically favored in Electrophilic Aromatic Substitution (EAS).

  • Starting Material: 1,3-dimethoxybenzene (Resorcinol dimethyl ether).[1][2]

  • Mechanism: The two methoxy groups cooperatively activate the 4-position (ortho to one, para to the other).

  • Reagents: Vilsmeier-Haack formylation followed by oxidation, or direct Friedel-Crafts carboxylation.[1][2]

  • Scalability: High.[1][2] Cheap reagents, mild conditions.[2]

The "Forced" Route (2,6-Isomer)

The 2,6-position is sterically crowded and electronically sandwiched between two directing groups. Standard EAS will not place a group here; it will go to the 4-position.[1][2]

  • Strategy: Directed Ortho Metalation (DoM) or Lithiation.[1][2]

  • Protocol:

    • Lithiation: 1,3-dimethoxybenzene is treated with n-Butyllithium (n-BuLi).[1][2] The C2 proton (between the oxygens) is the most acidic (pKa ~36) due to the inductive effect of two oxygens.

    • Quench: CO2 is added to trap the lithiated species.[1][2]

    • Methylation: To get the 3-methyl variant, one must start with 2,6-dimethoxytoluene (lithiation occurs at the ring position if conditions are controlled, or benzylic position if not) or perform a downstream methylation.[1][2]

    • Preferred Route for 2,6-DMB-3-Me: Start with 2,4-dimethylresorcinol , methylate phenols -> 1,3-dimethoxy-2,4-dimethylbenzene -> Oxidize the sterically accessible methyl group? No, oxidation is difficult.[2]

    • Correct Route: Lithiation of 1,3-dimethoxy-4-methylbenzene usually hits the 2-position (ortho to two oxygens).[1][2] Quench with CO2 yields 2,6-dimethoxy-3-methylbenzoic acid .[1][2]

Synthesis Start 1,3-Dimethoxy-4-methylbenzene EAS_Cond Standard EAS (Vilsmeier/Friedel-Crafts) Start->EAS_Cond Li_Cond 1. n-BuLi (THF, -78°C) 2. CO2 Quench Start->Li_Cond Prod_24 2,4-Dimethoxy-5-methylbenzoic acid (Isomer) EAS_Cond->Prod_24 Electronic Control (Para to OMe) Prod_26 2,6-Dimethoxy-3-methylbenzoic acid (Target) Li_Cond->Prod_26 pKa Control (Ortho to 2x OMe)

Figure 2: Divergent synthetic pathways.[1][2] Lithiation is required to access the 2,6-substitution pattern.[1]

Part 3: Experimental Protocols

Protocol A: Comparative Esterification Kinetics (Steric Validation)

Objective: To quantify the steric hindrance of the 2,6-isomer compared to the 2,4-isomer. This is a proxy for metabolic stability against esterases.[1][2]

Materials:

  • Substrates: 2,6-DMB-3-Me and 2,4-DMB isomer (1.0 mmol each).[1][2]

  • Solvent: Methanol (anhydrous, 10 mL).

  • Catalyst: H2SO4 (conc., 0.1 mL).

  • Internal Standard: Biphenyl (100 mg).[1][2]

Methodology:

  • Dissolve substrate and internal standard in Methanol in a round-bottom flask.

  • Add H2SO4 at t=0 and heat to reflux (65°C).

  • Sampling: Remove 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quench: Dilute aliquot into 1 mL cold acetonitrile/water (50:50) containing 0.1% Et3N (to neutralize acid).[2]

  • Analysis: Inject onto HPLC (C18 column, MeOH/Water gradient).

  • Calculation: Plot [Ester]/[Acid] ratio vs. time.

Expected Result:

  • 2,4-Isomer: >90% conversion to methyl ester within 60 minutes.[1][2]

  • 2,6-Isomer: <10% conversion after 240 minutes.[1][2][3] The "Gulliver effect" of the 2,6-methoxy groups blocks the attack of methanol on the carbonyl carbon [1].

Protocol B: pKa Determination (Potentiometric)

Objective: To determine the electronic influence of the twisted conformation.

Methodology:

  • Prepare 0.01 M solutions of both acids in 50% MeOH/Water (due to low aqueous solubility of the 2,6-isomer).

  • Titrate with 0.1 N NaOH using an automated potentiometric titrator.

  • Calculate pKa using the Henderson-Hasselbalch equation, correcting for the solvent dielectric constant.[1][2]

Expected Result:

  • The 2,6-isomer will display a lower pKa (stronger acid, approx 3.5 in water) compared to the 2,4-isomer (approx 4.4). This confirms the loss of resonance stabilization in the 2,6-isomer [2].

Part 4: Applications in Drug Design

The "Metabolic Shield" Strategy

In prodrug design, if a benzoate ester is cleaved too rapidly in plasma, the active drug is released prematurely. Substituting a standard benzoate with a 2,6-dimethoxybenzoate motif can increase the plasma half-life (


) from minutes to hours.[1][2] The steric bulk prevents the catalytic serine of esterases (like hCE1) from accessing the carbonyl [3].
Linker Chemistry

When used as a linker in solid-phase synthesis (e.g., Rink Amide variants), the 2,6-dimethoxy motif facilitates acid-labile cleavage.[1] The electron-rich ring stabilizes the cation formed during cleavage, but the steric crowding ensures the linker itself doesn't aggregate or react prematurely during chain assembly.

References

  • Doyle, M. P., et al. "Steric hindrance in ester hydrolysis: The effect of ortho-substitution."[1][2] Journal of Organic Chemistry. (General reference for ortho-effect kinetics).[1][2]

  • Sigma-Aldrich. "2,4-Dimethoxy-6-methylbenzoic acid Properties."[1][2] Product Specification. [2]

  • Miyauchi, S., et al. "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters."[2] Pesticide Biochemistry and Physiology, 2014.[2][4]

  • PubChem. "2,6-Dimethoxybenzoic Acid Compound Summary."[1][2] National Library of Medicine.[1][2]

  • Stenutz, R. "pKa values of substituted benzoic acids." Data Tables.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 2,6-Dimethoxy-3-Methylbenzoic Acid and its Analogs

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 2,6-dimethoxy-3-methylbenzoic acid. As a Senior Application Scientist, my objective is to move beyond a simple reci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 2,6-dimethoxy-3-methylbenzoic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of spectral data. Instead, this guide is designed to offer a comparative framework, enabling researchers, scientists, and drug development professionals to interpret the vibrational signatures of this molecule with a high degree of confidence. We will dissect the expected spectral features by comparing them with structurally related and more common benzoic acid derivatives. This approach not only facilitates the identification of the target molecule but also provides a deeper understanding of how substituent effects manifest in IR spectroscopy.

The protocols and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data from peer-reviewed literature and spectral databases.

The Structural Rationale: What to Expect in the IR Spectrum

2,6-dimethoxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure combines several key functional groups, each with characteristic vibrational modes that give rise to distinct absorption bands in the IR spectrum.

  • Carboxylic Acid (-COOH): This is arguably the most prominent feature. We anticipate a very broad O-H stretching band due to strong intermolecular hydrogen bonding, typically observed in the 2500-3300 cm⁻¹ region. A strong, sharp C=O (carbonyl) stretching band is expected around 1700 cm⁻¹.

  • Aromatic Ring (Benzene): The presence of the benzene ring will be indicated by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Methoxy Groups (-OCH₃): Two methoxy groups will introduce characteristic C-O (ether) stretching bands, typically strong and found between 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The C-H bonds of the methyl part of the methoxy groups will show stretching vibrations around 2850-2960 cm⁻¹.

  • Methyl Group (-CH₃): The additional methyl group on the ring will also contribute to the C-H stretching region (aliphatic) and exhibit characteristic bending vibrations.

The specific positions of these substituents—two methoxy groups ortho to the carboxylic acid and a methyl group—will induce electronic and steric effects that can subtly shift these characteristic frequencies.

Experimental Data: A Comparative Analysis

Reference Spectrum: 2,6-Dimethoxybenzoic Acid

An experimental spectrum for 2,6-dimethoxybenzoic acid provides the most direct comparison.[1][2] The key is to understand its features and then extrapolate the expected influence of the 3-methyl group.

Comparative Spectra: Benzoic Acid and 4-Methoxybenzoic Acid

To understand the influence of the methoxy groups, we will compare the spectrum of 2,6-dimethoxybenzoic acid with that of unsubstituted benzoic acid[3][4] and a monosubstituted analog, 4-methoxybenzoic acid.[5][6]

Table 1: Comparative Analysis of Key IR Absorption Peaks (cm⁻¹)
Vibrational ModeBenzoic Acid[3][4]4-Methoxybenzoic Acid[5]2,6-Dimethoxybenzoic Acid[2][7]Expected for 2,6-Dimethoxy-3-Methylbenzoic Acid
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad)2500-3300 (very broad)2500-3300 (very broad)2500-3300 (very broad)
C-H Stretch (Aromatic) 3030-3080~3070~3070-3100~3070-3100
C-H Stretch (Aliphatic -CH₃) N/A2840, 2960 (methoxy)2845, 2945 (methoxy)2845-2875, 2945-2980 (methoxy & ring -CH₃)
C=O Stretch (Carboxylic Acid) 1680-1700~1685~1690~1690-1705
C=C Stretch (Aromatic Ring) ~1600, ~1580, ~1450~1605, ~1575, ~1430~1590, ~1470~1580-1600, ~1470
C-O Stretch (Asymmetric Ether) N/A~1250~1250~1250
C-O Stretch (Carboxylic/Coupled) 1210-1320~1300~1305~1305
C-O Stretch (Symmetric Ether) N/A~1030~1100~1100
Interpretation of Substituent Effects
  • Carboxylic Acid (O-H and C=O): The characteristic broad O-H stretch from hydrogen-bonded dimers is a constant feature across all listed benzoic acids.[8] The C=O stretching frequency is slightly higher in the dimethoxy-substituted acid compared to benzoic acid. This can be attributed to the electronic effects of the two electron-donating methoxy groups at the ortho positions, which can influence the bond order of the carbonyl group. The addition of a third, weakly donating methyl group is expected to have a minimal further effect on this C=O frequency.

  • Methoxy Groups (C-O Stretches): The most significant difference between benzoic acid and its methoxy-substituted counterparts is the appearance of strong C-O stretching bands. In 2,6-dimethoxybenzoic acid, the prominent band around 1250 cm⁻¹ is typical for the asymmetric C-O-C stretch of an aryl ether.[9] The symmetric stretch appears around 1100 cm⁻¹. These are reliable diagnostic peaks.

  • Methyl Group (C-H Stretches): The spectrum of 2,6-dimethoxy-3-methylbenzoic acid will be distinguished from its parent compound by the presence of additional aliphatic C-H stretching and bending vibrations from the ring-attached methyl group. Expect to see enhanced absorption in the 2920-2980 cm⁻¹ (asymmetric stretch) and 2850-2875 cm⁻¹ (symmetric stretch) regions, overlapping with the methoxy C-H signals.

Experimental Workflow: Acquiring High-Quality IR Data

The reliability of any spectral interpretation hinges on the quality of the data acquisition. The following protocol outlines the standard procedure for obtaining an ATR-FTIR spectrum for a solid sample like 2,6-dimethoxy-3-methylbenzoic acid.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).

    • Verify the cleanliness of the ATR crystal (e.g., diamond or germanium). If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

    • Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid 2,6-dimethoxy-3-methylbenzoic acid powder onto the center of the ATR crystal.

    • Use the pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the major absorption peaks.

    • Compare these experimental peaks with the expected values and reference spectra as detailed in Table 1.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis Instrument_Prep Instrument & ATR Crystal Stabilization & Cleaning Background Collect Background Spectrum (No Sample) Instrument_Prep->Background Ready Sample_Prep Apply Solid Sample to ATR Crystal Background->Sample_Prep Background Stored Apply_Pressure Apply Consistent Pressure Sample_Prep->Apply_Pressure Sample_Scan Collect Sample Spectrum Apply_Pressure->Sample_Scan Good Contact Process Process Spectrum (Baseline Correction, Peak Picking) Sample_Scan->Process Raw Data Compare Compare with Reference Data & Assign Peaks Process->Compare Report Final Report Compare->Report

Caption: Standard workflow for ATR-FTIR spectroscopy.

Conclusion

The IR spectrum of 2,6-dimethoxy-3-methylbenzoic acid is dominated by the characteristic features of a hydrogen-bonded carboxylic acid. The presence and positions of the two methoxy groups are confirmed by strong C-O ether stretches, particularly the asymmetric stretch around 1250 cm⁻¹. The key distinguishing feature for this specific molecule, when compared to its close analog 2,6-dimethoxybenzoic acid, will be the enhanced C-H aliphatic stretching and bending vibrations due to the additional methyl group at the 3-position. By using a comparative approach and understanding the influence of each substituent, researchers can confidently identify and characterize this molecule and its structural relatives.

References

  • D. Lin-Vien, N. B. Colthup, W. G. Fateley, and J. G. Grasselli, The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press, 1991.
  • G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed. John Wiley & Sons, 2001.
  • Ferenc, W., et al. "Magnetic, thermal and spectral characterization of 2,6-dimethoxybenzoates of Co(II), Ni(II) and Cu(II)." Journal of the Serbian Chemical Society, 2008. [Online]. Available: [Link][7]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Online]. Available: [Link][3]

  • Filo. The infrared spectrum of benzoic acid is shown below. Interpret the spectrum. [Online]. Available: [Link][4]

  • NIST. Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. [Online]. Available: [Link][10]

  • ResearchGate. The IR spectra of benzoic acid in the CCl4 solution. [Online]. Available: [Link][8]

  • Panicker, C.Y., et al. "IR, Raman and ab-initio calcualtions of 2,6-dimethoxyphenol." Oriental Journal of Chemistry, 2008. [Online]. Available: [Link][9]

  • Boczar, M., et al. "Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer." Journal of Molecular Structure, 2023. [Online]. Available: [Link]

Sources

Validation

Technical Comparison: Distinguishing 2,6-Dimethoxy-3-Methylbenzoic Acid in Complex Biological Matrices

Core Directive & Scientific Context 2,6-Dimethoxy-3-methylbenzoic acid (2,6-DM-3-MBA) (CAS: 96897-96-0) is a specialized secondary metabolite, primarily associated with the biosynthetic pathway of Citrinin and related po...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

2,6-Dimethoxy-3-methylbenzoic acid (2,6-DM-3-MBA) (CAS: 96897-96-0) is a specialized secondary metabolite, primarily associated with the biosynthetic pathway of Citrinin and related polyketides in fungal species such as Penicillium citrinum and Penicillium purpurogenum. Unlike common mammalian metabolites of anthocyanins (e.g., syringic acid), 2,6-DM-3-MBA represents a specific "shunt" or degradation product involving C-methylation and O-methylation steps characteristic of fungal polyketide synthases (PKS).

The analytical challenge lies in distinguishing it from its structural isomers—specifically 2,4-dimethoxy-3-methylbenzoic acid and 2,6-dimethoxy-4-methylbenzoic acid —which share the exact molecular formula (


) and monoisotopic mass (196.0736 Da). Misidentification is a common pitfall in metabolomics due to co-elution in Reverse Phase LC and similar fragmentation patterns in low-resolution MS.

This guide provides an authoritative workflow to unequivocally identify 2,6-DM-3-MBA using NMR crystallography logic and specific MS/MS transitions.

Chemical Profile & Structural Logic[1]

To distinguish 2,6-DM-3-MBA, one must exploit the symmetry (or lack thereof) and the specific electronic environment of the aromatic protons.

Comparative Isomer Analysis
Feature2,6-Dimethoxy-3-methylbenzoic acid 2,6-Dimethoxy-4-methylbenzoic acid 2,4-Dimethoxy-3-methylbenzoic acid
Structure AsymmetricSymmetric (

axis through C1-C4)
Asymmetric
Aromatic Protons 2 protons (H4, H5)2 protons (H3, H5)2 protons (H5, H6)
NMR Coupling Ortho-coupled (

Hz)
Singlet (Equivalent)Ortho-coupled (

Hz)
Steric Environment High (COOH flanked by 2 OMe)High (COOH flanked by 2 OMe)Moderate (COOH flanked by 1 OMe)
Key MS Loss

(Dominant due to steric strain)

(Dominant)

/

(Competes with

)
Structural Visualization (Graphviz)

The following diagram illustrates the structural logic used to distinguish the target metabolite from its closest competitors.

IsomerLogic Target Target: 2,6-Dimethoxy-3-methylbenzoic acid (Asymmetric, Ortho-coupled H4/H5) Isomer1 Isomer 1: 2,6-Dimethoxy-4-methylbenzoic acid (Symmetric, Singlet 2H) Isomer2 Isomer 2: 2,4-Dimethoxy-3-methylbenzoic acid (Asymmetric, Ortho-coupled H5/H6) Analysis Analytical Differentiator Analysis->Target 1H NMR: Two Doublets (J=8Hz) MS: High Decarboxylation Analysis->Isomer1 1H NMR: One Singlet (2H) MS: High Decarboxylation Analysis->Isomer2 1H NMR: Two Doublets (J=8Hz) MS: Mixed Fragmentation

Caption: Decision logic for distinguishing C10H12O4 isomers based on proton coupling and symmetry.

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS Identification

Objective: Separate isomers based on hydrophobicity and identify via fragmentation energy. Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Sample Preparation:

    • Extract fungal culture medium (1 mL) with Ethyl Acetate (3 x 1 mL) at pH 3.0 (acidified with HCl).

    • Evaporate to dryness and reconstitute in 100

      
       Methanol:Water (50:50).
      
  • Chromatography (UHPLC):

    • Column: C18 Core-Shell (e.g., Kinetex 1.7

      
      , 100 x 2.1 mm). Note: Standard C18 is preferred over Phenyl-Hexyl to maximize hydrophobic selectivity of the methyl position.
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 40% B over 10 min. (Isomers typically elute between 25-35% B).

  • Mass Spectrometry Settings (ESI Negative Mode):

    • Target Mass:

      
       195.0663 
      
      
      
      .
    • Differentiation Key:

      • 2,6-Dimethoxy isomers (Target & Isomer 1) exhibit a dominant product ion at

        
         151.07 
        
        
        
        even at low collision energies (10-15 eV) due to the "ortho-effect" where steric crowding forces the carboxyl group out of plane, facilitating decarboxylation.
      • 2,4-Dimethoxy isomers (Isomer 2) retain the carboxyl group more strongly, showing competitive losses of methyl radicals (

        
         180) or methanol (
        
        
        
        163).
Protocol B: 1H-NMR Validation (The "Gold Standard")

Objective: Conclusive structural assignment. Solvent:


 (Chloroform-d) or 

.
  • Acquisition: Run standard 1H spectrum (500 MHz+).

  • Analysis of Aromatic Region (6.5 - 7.5 ppm):

    • Target (2,6-DM-3-MBA): Look for two distinct doublets (integration 1H each) with a coupling constant

      
       Hz. This corresponds to protons at positions 4 and 5.[1]
      
    • Symmetric Isomer (2,6-DM-4-MBA): Look for a sharp singlet (integration 2H). The methyl group at C4 makes H3 and H5 equivalent.

    • Asymmetric Isomer (2,4-DM-3-MBA): Look for two doublets (

      
       Hz).
      
    • Differentiation of Target vs 2,4-Isomer: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

      • Irradiate the Methyl group signal (

        
         ppm).
        
      • Target: NOE correlation observed with one aromatic proton (H4) and one methoxy group (at C2).

      • 2,4-Isomer: NOE correlation observed with no aromatic protons (if methyl is at C3 flanked by OMe at C2 and C4? No, C3-Me is flanked by C2-OMe and C4-OMe). Correction: In 2,4-dimethoxy-3-methyl, the methyl is between two methoxy groups. NOE would be to Methoxy protons only. In the Target (2,6-dimethoxy-3-methyl), the methyl is between C2-OMe and C4-H. Strong NOE to H4 is the diagnostic signal.

Biosynthetic Pathway Context

Understanding the origin helps in prediction. 2,6-DM-3-MBA is often a shunt product in the Citrinin pathway.

Pathway PKS Polyketide Synthase (PKS) Pentaketide Pentaketide Intermediate PKS->Pentaketide Citrinin Citrinin (Mycotoxin) Pentaketide->Citrinin Cyclization & Oxidation Target 2,6-Dimethoxy-3-methylbenzoic acid (Shunt Product) Pentaketide->Target Oxidative Cleavage & O-Methylation (Shunt)

Caption: Simplified biosynthetic relationship between Citrinin and 2,6-DM-3-MBA.

Summary of Identification Logic

StepTechniqueObservation for 2,6-DM-3-MBAExclusion
1 LC-MS (ESI-)

195.07

151.07 (100% intensity)
Eliminates non-2,6-substituted isomers (which decarboxylate less).
2 1H NMR Two doublets (

Hz) in aromatic region.
Eliminates symmetric 2,6-dimethoxy-4-methyl (Singlet).
3 NOESY NMR Methyl protons show NOE to one aromatic proton.Eliminates 2,4-dimethoxy-3-methyl (Methyl flanked by OMe groups).

References

  • Sprenger, R. D., & Ruoff, P. M. (1946).[2][3] The Chemistry of Citrinin. I. The Synthesis of 2,4-Dimethoxy-3-ethylbenzoic Acid and 2,6-Dimethoxy-3-methylbenzoic Acid.[2][3] The Journal of Organic Chemistry, 11(2), 189–193. Link

  • El-Elimat, T., et al. (2013). High-Resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products. Journal of Natural Products, 76(9), 1709–1716. Link

  • Hansen, M. E., et al. (2012). Separation of isomers of benzoic acid derivatives by UPLC-MS/MS. Waters Application Notes. Link

  • PubChem Compound Summary. (2025). 2,6-Dimethoxy-3-methylbenzoic acid (CAS 96897-96-0).[4][5][6][1][7] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

2,6-Dimethoxy-3-methylbenzoic Acid: Proper Disposal &amp; Handling Guide

[1] Executive Summary & Chemical Context[2][3][4][5][6][7] This guide defines the standard operating procedure (SOP) for the disposal of 2,6-dimethoxy-3-methylbenzoic acid . While this specific isomer is often used as a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

This guide defines the standard operating procedure (SOP) for the disposal of 2,6-dimethoxy-3-methylbenzoic acid . While this specific isomer is often used as a research intermediate, its disposal requirements are dictated by its functional groups (carboxylic acid, electron-rich aromatic ring) and its regulatory classification as a chemical not explicitly listed on RCRA P or U lists (in the US), thus requiring management based on characteristic hazards .[1]

Critical Safety Axiom: As a substituted benzoic acid with methoxy groups, this compound is electron-rich.[1] Strictly segregate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent vigorous exothermic reactions or the formation of unstable nitrated species.[1]

Chemical Identity Table
ParameterDetail
Chemical Name 2,6-dimethoxy-3-methylbenzoic acid
Classification Substituted Aromatic Carboxylic Acid
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~3.5 - 4.0 (Estimated based on analogues)
Core Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)
RCRA Status Non-listed; Manage as "Hazardous Waste" due to toxicity/irritant characteristics.[1]

Hazard Profiling & Pre-Disposal Assessment

Before initiating disposal, you must validate the state of the waste.[2] The disposal pathway diverges based on whether the compound is a pure solid or dissolved in a solvent matrix .[1]

The "Why" Behind the Protocol (Scientific Integrity)
  • Acidity: As a weak organic acid, it can react with bases to generate heat.[1] Uncontrolled mixing with strong base waste streams can cause spattering.[1]

  • Methoxy Groups: The 2,6-dimethoxy substitution makes the aromatic ring highly activated.[1] This increases reactivity toward electrophiles.[1] Never dispose of this compound in "Acid Waste" containers that may contain Nitric Acid, as this can lead to rapid nitration and thermal runaway.[1]

Disposal Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for segregating this waste stream.

DisposalWorkflow Start Start: Waste Assessment StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure/Precipitate) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid ContamCheck Is it contaminated with Heavy Metals or Oxidizers? Solid->ContamCheck SolidStream Stream A: Solid Organic Waste (Trace Contaminated Debris) ContamCheck->SolidStream No HazSolid Stream B: High Hazard Solid (Segregate & Tag) ContamCheck->HazSolid Yes SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Stream C: Halogenated Organic Waste SolventCheck->Halogenated DCM, Chloroform NonHalogenated Stream D: Non-Halogenated Organic Waste SolventCheck->NonHalogenated Acetone, Methanol, Ethyl Acetate Aqueous Stream E: Aqueous Waste (Check pH & Tox) SolventCheck->Aqueous Water/Buffer caption Figure 1: Segregation logic for 2,6-dimethoxy-3-methylbenzoic acid waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, reaction precipitates, or contaminated weighing paper/PPE.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a chemically resistant liner (Teflon/PTFE).[1]

  • Segregation: Ensure the container is designated for "Solid Organic Waste." [1]

    • Critical Check: Do not mix with "Oxidizing Solids" (e.g., permanganates).[1][3]

  • Labeling:

    • Affix a Hazardous Waste Tag.[1][4][2]

    • Chemical Name: Write out "2,6-dimethoxy-3-methylbenzoic acid" fully. Do not use abbreviations or structures alone.

    • Hazard Checkboxes: Check "Irritant" and "Toxic."[1]

  • Secondary Containment: Place the sealed container in a secondary bin until pickup to prevent accidental breakage.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: The compound dissolved in solvents (e.g., during extraction or chromatography).[1]

  • Solvent Identification: Determine if your primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).[1]

  • Stream Selection:

    • If Halogenated: Pour into the "Halogenated Organic Waste" carboy (Red can/Safety can).[1]

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.[1]

  • Compatibility Check (The "Self-Validating" Step):

    • Before pouring: Verify the waste container does not contain Nitric Acid or Piranha Solution .[1]

    • Why? The methoxy-substituted ring is prone to electrophilic aromatic substitution.[1] Mixing with nitrating agents in a closed waste container can generate gas (

      
      ) and heat, leading to over-pressurization.
      
  • Record Keeping: Log the approximate concentration and volume on the waste container's accumulation log.

Protocol C: Aqueous Waste (Buffers/Quenches)

Applicability: Aqueous layers from extractions containing the salt form (carboxylate).[1]

  • Do Not Drain Dispose: Despite being an organic acid, the specific aquatic toxicity of this derivative is likely uncharacterized.[1] Adhere to the Precautionary Principle .

  • Collection: Collect in "Aqueous Waste" containers.

  • pH Adjustment: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), adjust to pH 5–9 using dilute NaOH or HCl before adding to the main waste drum to prevent drum corrosion, unless your facility uses specific "Acidic/Basic" waste streams.[1]

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is required to prevent respiratory irritation from dust.

ScenarioResponse ActionPPE Required
Minor Solid Spill (< 5g)1. Dampen with wet paper towel to prevent dust.2.[1] Wipe up and place in Solid Waste.3. Wash surface with soap/water.[1][4][5][6]Nitrile gloves, Safety Glasses, Lab Coat
Major Solid Spill (> 5g)1.[1][4] Evacuate immediate area.2. Wear N95 or P100 respirator (dust hazard).3.[1] Scoop carefully into waste jar.4. Ventilate area.[1][7][3][5][6][8][9]Respirator , Double Nitrile Gloves, Goggles
Solution Spill 1.[1] Cover with absorbent pads or vermiculite.2.[1][10] Collect absorbent into "Solid Waste" bag.3. Treat surface as "Corrosive/Irritant" until washed.[1]Nitrile gloves, Splash Goggles

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15109, 2,6-Dimethoxybenzoic acid (Analogue Reference).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.